Uprifosbuvir
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
potent liver-targeted HCV polymerase inhibitor; structure in first source
inhibitor of hepatitis C virus NS5B protein
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-4-chloro-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPFZQKYPOWCSI-KHFYHRBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC(C)C)N[P@@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN3O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401028124 | |
| Record name | Uprifosbuvir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401028124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1496551-77-9 | |
| Record name | Uprifosbuvir [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1496551779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uprifosbuvir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15206 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Uprifosbuvir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401028124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UPRIFOSBUVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW31KPS26S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Uprifosbuvir's Mechanism of Action in HCV Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Uprifosbuvir (formerly MK-3682) is a potent nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. As a uridine monophosphate prodrug, it requires intracellular metabolic activation to its pharmacologically active triphosphate form. This active metabolite, acting as a competitive inhibitor and a chain terminator, effectively halts viral RNA replication. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's anti-HCV activity, detailing its metabolic activation, interaction with the viral polymerase, and the broader context of the HCV replication cycle. While specific quantitative efficacy data for this compound remains largely proprietary due to the discontinuation of its clinical development, this document outlines the standard experimental protocols used to characterize such inhibitors and discusses the known resistance mechanisms for this class of antiviral agents.
Introduction to this compound and its Target: The HCV NS5B Polymerase
This compound is a nucleotide analog developed for the treatment of chronic hepatitis C.[1] It belongs to the class of direct-acting antivirals (DAAs) that specifically target viral proteins essential for replication. The primary target of this compound is the HCV non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase (RdRp).[2] The NS5B polymerase is the catalytic core of the HCV replication complex and is indispensable for the synthesis of new viral RNA genomes.[3] Its lack of a human homolog makes it an ideal target for antiviral therapy, minimizing the potential for off-target effects. This compound is designed as a prodrug, a precursor molecule that is metabolized into its active form within the host cell.[4][5]
The HCV Replication Cycle: The Arena for this compound's Action
Understanding the mechanism of this compound requires a foundational knowledge of the HCV life cycle. The key stages relevant to this compound's action are:
-
Entry and Uncoating: The virus enters the hepatocyte, and its positive-sense single-stranded RNA genome is released into the cytoplasm.
-
Translation and Polyprotein Processing: The viral RNA is translated by the host cell's ribosomes into a single large polyprotein. This polyprotein is then cleaved by both host and viral proteases (NS3/4A) into individual structural and non-structural (NS) proteins.
-
Formation of the Membranous Web: The NS proteins induce the formation of a specialized intracellular membrane structure called the "membranous web." This structure serves as the site for viral RNA replication.
-
RNA Replication: The NS5B polymerase, in concert with other NS proteins and host factors, orchestrates the replication of the viral RNA. This process involves the synthesis of a negative-sense RNA intermediate, which then serves as a template for the production of new positive-sense RNA genomes.
-
Assembly and Release: The newly synthesized viral genomes are packaged with core proteins and enveloped by a lipid membrane to form new progeny virions, which are then released from the cell.
This compound intervenes at the critical stage of RNA replication, directly inhibiting the function of the NS5B polymerase.
Molecular Mechanism of Action of this compound
The inhibitory action of this compound is a multi-step process that begins with its uptake into hepatocytes and culminates in the termination of viral RNA synthesis.
Metabolic Activation of the this compound Prodrug
This compound is administered as a uridine nucleoside monophosphate prodrug.[4][5] This formulation enhances its cell permeability and oral bioavailability. Once inside the hepatocyte, it undergoes a series of enzymatic conversions to become the active drug substance:
-
Initial Hydrolysis: The prodrug moiety is cleaved by intracellular esterases, releasing the nucleoside monophosphate.
-
Phosphorylation to the Active Triphosphate: Cellular kinases sequentially phosphorylate the monophosphate form to the diphosphate and finally to the active uridine triphosphate analog.[4][5] This active triphosphate is the molecule that directly interacts with the HCV NS5B polymerase.
Caption: Metabolic activation pathway of this compound.
Inhibition of NS5B Polymerase and Chain Termination
The active triphosphate metabolite of this compound acts as a competitive inhibitor of the natural uridine triphosphate (UTP) substrate for the NS5B polymerase. It mimics the structure of UTP and is recognized by the active site of the polymerase. The mechanism of inhibition involves two key steps:
-
Incorporation into the Nascent RNA Strand: The NS5B polymerase incorporates the this compound triphosphate analog into the growing viral RNA chain.
-
Chain Termination: Unlike natural nucleotides, the this compound analog lacks the 2'-hydroxyl group on the ribose sugar, which is essential for the formation of the next phosphodiester bond. Consequently, the elongation of the RNA chain is prematurely halted. This process is known as chain termination.
The net result is the production of truncated, non-functional viral RNA genomes, thereby preventing the completion of the viral replication cycle.
Caption: this compound-mediated chain termination in HCV RNA replication.
Quantitative Analysis of this compound's Antiviral Activity
Table 1: Representative Data from In Vitro NS5B Polymerase Inhibition Assays
| Compound Class | Target | Assay Type | IC50 Range |
| Nucleoside/tide Inhibitors | NS5B Polymerase | Biochemical Assay | Sub-micromolar to low micromolar |
IC50 (50% inhibitory concentration) in biochemical assays measures the concentration of the inhibitor required to reduce the enzymatic activity of the isolated NS5B polymerase by half.
Table 2: Representative Data from Cell-Based HCV Replicon Assays
| Compound Class | HCV Genotype | Assay Type | EC50 Range |
| Nucleoside/tide Inhibitors | Genotype 1b | Subgenomic Replicon | Low nanomolar to sub-micromolar |
| Nucleoside/tide Inhibitors | Pan-genotypic | Subgenomic Replicon | Potent across multiple genotypes |
EC50 (50% effective concentration) in replicon assays measures the concentration of the inhibitor required to reduce viral RNA replication within cultured liver cells by half.
Experimental Protocols for Characterizing NS5B Inhibitors
The evaluation of NS5B inhibitors like this compound involves a series of standardized in vitro assays to determine their potency and mechanism of action.
NS5B Polymerase Inhibition Assay (Biochemical Assay)
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified recombinant NS5B polymerase.
Methodology:
-
Expression and Purification of NS5B: The HCV NS5B protein is expressed in a suitable system (e.g., E. coli or insect cells) and purified to homogeneity.[3]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified NS5B enzyme, a synthetic RNA template-primer, ribonucleotide triphosphates (rNTPs, including a labeled rNTP such as [α-³²P]UTP or a biotinylated UTP), and the test compound at various concentrations.[6]
-
Enzymatic Reaction: The reaction is initiated and incubated at an optimal temperature (e.g., 30°C) for a defined period to allow for RNA synthesis.
-
Quantification of RNA Synthesis: The newly synthesized RNA is captured (e.g., by precipitation or on a filter membrane) and the amount of incorporated labeled nucleotide is quantified using a scintillation counter or a colorimetric method.[6]
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.
Caption: Workflow for a biochemical NS5B polymerase inhibition assay.
HCV Subgenomic Replicon Assay (Cell-Based Assay)
This assay measures the antiviral activity of a compound in a cellular context that mimics viral replication.
Methodology:
-
Cell Line: A human hepatoma cell line (e.g., Huh-7) that supports HCV replication is used.[4][7] These cells are engineered to contain an HCV subgenomic replicon.
-
HCV Replicon: The replicon is a modified HCV genome that lacks the structural protein-coding regions but contains the non-structural genes (including NS5B) necessary for RNA replication.[7] The replicon often includes a reporter gene, such as luciferase, for easy quantification of replication levels.[8][9]
-
Compound Treatment: The replicon-containing cells are treated with various concentrations of the test compound.
-
Incubation: The cells are incubated for a period (e.g., 48-72 hours) to allow for viral replication and the effect of the compound to manifest.
-
Quantification of Replication: The level of HCV RNA replication is determined by measuring the reporter gene activity (e.g., luciferase signal) or by quantifying viral RNA levels using real-time PCR.[8][10]
-
Data Analysis: The EC50 value is calculated by plotting the reduction in replicon replication against the compound concentration. A cytotoxicity assay is often run in parallel to ensure that the observed antiviral effect is not due to general cellular toxicity.
Caption: Workflow for a cell-based HCV subgenomic replicon assay.
Resistance to this compound
The development of resistance is a common challenge for antiviral therapies. For nucleoside/tide inhibitors of NS5B, resistance typically arises from mutations in the NS5B gene that reduce the binding affinity or incorporation of the drug analog.
While a specific resistance profile for this compound is not extensively documented in publicly available literature, the S282T substitution in the NS5B active site is a well-characterized resistance-associated substitution (RAS) for the related nucleoside inhibitor sofosbuvir.[11] This mutation confers a low to moderate level of resistance by sterically hindering the binding of the nucleotide analog. It is plausible that similar mutations in or near the active site of NS5B could reduce the susceptibility to this compound. However, nucleoside inhibitors generally have a higher barrier to resistance compared to other classes of DAAs because the active site of the polymerase is highly conserved.
Conclusion
This compound represents a targeted therapeutic approach to inhibiting HCV replication. Its mechanism of action is well-defined, involving intracellular activation to a triphosphate form that acts as a competitive inhibitor and chain terminator of the viral NS5B RNA-dependent RNA polymerase. The methodologies for evaluating its potency and cellular activity are well-established within the field of antiviral drug development. Although its clinical development was discontinued, the study of this compound and similar nucleotide analogs has significantly advanced the understanding of HCV replication and has been instrumental in the development of highly effective curative therapies for hepatitis C.
References
- 1. Novel NS5B Resistance‐Associated Substitution Emerges Under Failing Sofosbuvir/Ledipasvir Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 3. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Understanding effect site pharmacology of this compound, a hepatitis C virus nucleoside inhibitor: Case study of a multidisciplinary modeling approach in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 8. bmglabtech.com [bmglabtech.com]
- 9. journals.asm.org [journals.asm.org]
- 10. HCV Subgenomic Replicon Assay. [bio-protocol.org]
- 11. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
In-vitro Antiviral Activity of Uprifosbuvir Against HCV Genotypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uprifosbuvir (formerly MK-3682) is a uridine nucleoside monophosphate prodrug designed to inhibit the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[1] While specific in-vitro quantitative data for this compound against various HCV genotypes is not extensively available in publicly accessible literature, this guide provides a comprehensive overview of the expected antiviral activity and the methodologies used to evaluate such compounds. To this end, we present representative data from Sofosbuvir, a structurally and mechanistically similar uridine nucleotide analog, to illustrate the typical potency of this class of inhibitors across different HCV genotypes.[1][2] This document details the standard experimental protocols for HCV replicon assays and NS5B polymerase enzymatic assays, and provides visualizations of the drug's mechanism of action and experimental workflows.
Introduction to this compound and its Mechanism of Action
This compound is a direct-acting antiviral (DAA) agent that targets the HCV NS5B polymerase.[1] As a prodrug, it is metabolized within hepatocytes to its active triphosphate form. This active metabolite then acts as a competitive inhibitor of the natural uridine triphosphate (UTP) substrate for the viral RNA polymerase.[1] Upon incorporation into the nascent viral RNA strand, it leads to chain termination, thereby halting viral replication.[3] This mechanism of action is common to nucleoside/nucleotide analog inhibitors and is effective across all HCV genotypes due to the highly conserved nature of the NS5B polymerase active site.[3]
Signaling Pathway: Mechanism of Action of Uridine Nucleotide Analogs
Caption: Mechanism of action of this compound.
In-vitro Antiviral Activity Data
Table 1: In-vitro Activity of Sofosbuvir against Laboratory HCV Replicons
| HCV Genotype/Subtype | EC50 (nM) Range |
| 1a | 15 - 62 |
| 1b | 45 - 102 |
| 2a | 14 - 29 |
| 2b | Data not available |
| 3a | 24 - 81 |
| 4a | Data not available |
| 5a | Data not available |
| 6a | Data not available |
Data sourced from FDA Virology Review.[1]
Table 2: In-vitro Activity of Sofosbuvir against Chimeric Replicons from Clinical Isolates
| HCV Genotype | Median EC50 (nM) (Range) |
| 1a | 62 (29-128) |
| 1b | 102 (45-170) |
| 2 | 29 (14-81) |
| 3a | 81 (24-181) |
| 4 | 130 |
| 5 | Data not available |
| 6 | Data not available |
Data compiled from multiple sources.[1][2]
Experimental Protocols
The following sections describe the standard methodologies employed to determine the in-vitro antiviral activity of nucleoside analog inhibitors like this compound.
HCV Replicon Assay
The HCV replicon system is a cornerstone for the in-vitro evaluation of antiviral compounds.[4] These systems utilize human hepatoma cell lines (e.g., Huh-7) that harbor self-replicating HCV RNA molecules (replicons).[4] These replicons typically contain a reporter gene (e.g., luciferase) that allows for the quantification of viral replication.[5]
Experimental Workflow:
-
Cell Culture: Maintain Huh-7 cells harboring the desired HCV genotype replicon in appropriate cell culture media.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in the cell culture medium.
-
Treatment: Seed the replicon-containing cells in 96-well plates and treat with the various concentrations of the test compound. Include appropriate controls (vehicle-only and positive control inhibitor).
-
Incubation: Incubate the plates for a defined period (typically 48-72 hours) to allow for viral replication and the effect of the compound to manifest.
-
Quantification of Replication:
-
For luciferase reporter replicons, lyse the cells and measure luciferase activity using a luminometer.
-
For non-reporter replicons, viral RNA can be quantified using real-time RT-PCR.
-
-
Data Analysis: Plot the percentage of replication inhibition against the compound concentration. Calculate the EC50 (the concentration at which 50% of viral replication is inhibited) and EC95 (the concentration at which 95% of viral replication is inhibited) values using non-linear regression analysis.
-
Cytotoxicity Assay: In parallel, assess the cytotoxicity of the compound on the host cells (e.g., using an MTS or CellTiter-Glo assay) to determine the CC50 (the concentration at which 50% of cell viability is lost) and calculate the selectivity index (SI = CC50/EC50).
Caption: Workflow for an HCV replicon assay.
NS5B Polymerase Enzymatic Assay
This cell-free assay directly measures the inhibitory effect of a compound on the enzymatic activity of the purified HCV NS5B polymerase.[6]
Experimental Workflow:
-
Reagent Preparation:
-
Purify recombinant HCV NS5B polymerase from the desired genotype.
-
Prepare a reaction buffer containing divalent cations (e.g., MgCl2 or MnCl2), dithiothreitol (DTT), and a template/primer RNA substrate (e.g., poly(A)/oligo(U)).
-
Prepare a mixture of ribonucleoside triphosphates (rNTPs), including a labeled rNTP (e.g., [α-33P]UTP or biotinylated UTP).
-
Prepare serial dilutions of the test compound.
-
-
Reaction Setup: In a microplate, combine the NS5B polymerase, reaction buffer, template/primer, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the polymerase reaction by adding the rNTP mixture.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (typically 25-30°C) for a defined period (e.g., 1-2 hours).
-
Termination of Reaction: Stop the reaction by adding a solution containing EDTA.
-
Quantification of RNA Synthesis:
-
For radiolabeled assays, capture the newly synthesized RNA on a filter membrane and quantify the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays (e.g., using biotinylated UTP), capture the biotinylated RNA on a streptavidin-coated plate and detect it using a streptavidin-conjugated enzyme (e.g., alkaline phosphatase) and a colorimetric or chemiluminescent substrate.[7]
-
-
Data Analysis: Plot the percentage of polymerase activity inhibition against the compound concentration. Calculate the IC50 (the concentration at which 50% of enzymatic activity is inhibited) using non-linear regression analysis.
Caption: Workflow for an NS5B polymerase assay.
Conclusion
This compound, as a uridine nucleotide analog inhibitor of the HCV NS5B polymerase, is expected to exhibit potent and pangenotypic antiviral activity. While specific in-vitro data for this compound remains limited in the public domain, the data from the analogous compound Sofosbuvir demonstrates the high efficacy of this class of antivirals against multiple HCV genotypes. The standardized HCV replicon and enzymatic assays described herein represent the gold standard for evaluating the in-vitro potency and selectivity of such compounds, providing crucial data for preclinical and clinical development. Further research and publication of specific data for this compound would be beneficial for a more complete understanding of its in-vitro profile.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatitis C therapy with HCV NS5B polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dgist.elsevierpure.com [dgist.elsevierpure.com]
The Preclinical Pharmacokinetics and Metabolism of Uprifosbuvir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uprifosbuvir (formerly MK-3682) is a uridine nucleoside monophosphate prodrug designed to inhibit the hepatitis C virus (HCV) NS5B RNA polymerase. As a prodrug, its efficacy is critically dependent on its absorption, distribution, metabolism, and excretion (ADME) profile, which dictates the delivery of the active moiety to the target site within hepatocytes. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of this compound, drawing from available data and established methodologies in drug development. The guide is intended to inform researchers, scientists, and drug development professionals on the disposition of this antiviral agent in preclinical models. While specific quantitative data from preclinical studies on this compound are not extensively available in the public domain, this document outlines the metabolic pathways and provides templates for the expected data and experimental protocols, serving as a framework for the evaluation of similar nucleotide prodrugs.
Introduction
This compound is a nucleotide analogue that, upon administration, is intended to be metabolized within the liver to its active triphosphate form. This active metabolite then acts as a competitive inhibitor of the HCV NS5B RNA polymerase, a crucial enzyme for viral replication. The design of this compound as a prodrug aims to enhance its delivery into hepatocytes, the primary site of HCV replication. Understanding the pharmacokinetic and metabolic profile of this compound in preclinical models is therefore essential for predicting its clinical efficacy and safety. This guide summarizes the known metabolic pathways of this compound and presents the methodologies typically employed in preclinical ADME studies.
Metabolic Pathways and Bioactivation
The bioactivation of this compound is a multi-step process that occurs predominantly in the liver. The parent compound undergoes a series of enzymatic conversions to ultimately form the active uridine triphosphate (UTP) analogue.
Based on model-informed drug development frameworks, the metabolism of this compound is understood to follow several key routes.[1] Following oral administration, a significant portion of the this compound dose is metabolized in the gut.[1] The absorbed drug that reaches the liver is cleaved, leading to the formation of a monophosphate intermediate, which is then further phosphorylated to the active triphosphate form.[1]
The key metabolic pathways are illustrated in the diagram below:
Preclinical Pharmacokinetics Data
Detailed quantitative pharmacokinetic data for this compound in preclinical species are not widely published. The following tables are presented as templates to illustrate the expected parameters from single-dose pharmacokinetic studies in common preclinical species.
Table 1: Single Intravenous Dose Pharmacokinetic Parameters of this compound in Preclinical Species
| Parameter | Rat | Dog | Monkey |
| Dose (mg/kg) | Data not publicly available | Data not publicly available | Data not publicly available |
| Cmax (ng/mL) | Data not publicly available | Data not publicly available | Data not publicly available |
| Tmax (h) | Data not publicly available | Data not publicly available | Data not publicly available |
| AUC0-inf (ng·h/mL) | Data not publicly available | Data not publicly available | Data not publicly available |
| t1/2 (h) | Data not publicly available | Data not publicly available | Data not publicly available |
| CL (mL/min/kg) | Data not publicly available | Data not publicly available | Data not publicly available |
| Vdss (L/kg) | Data not publicly available | Data not publicly available | Data not publicly available |
Cmax: Maximum plasma concentration; Tmax: Time to maximum plasma concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Terminal half-life; CL: Clearance; Vdss: Volume of distribution at steady state.
Table 2: Single Oral Dose Pharmacokinetic Parameters of this compound in Preclinical Species
| Parameter | Rat | Dog | Monkey |
| Dose (mg/kg) | Data not publicly available | Data not publicly available | Data not publicly available |
| Cmax (ng/mL) | Data not publicly available | Data not publicly available | Data not publicly available |
| Tmax (h) | Data not publicly available | Data not publicly available | Data not publicly available |
| AUC0-inf (ng·h/mL) | Data not publicly available | Data not publicly available | Data not publicly available |
| t1/2 (h) | Data not publicly available | Data not publicly available | Data not publicly available |
| F (%) | Data not publicly available | Data not publicly available | Data not publicly available |
F: Bioavailability.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not available in the public domain. The following sections describe standard methodologies for key in vitro and in vivo pharmacokinetic and metabolism studies that would typically be conducted for a compound like this compound.
In Vitro Metabolism Studies
-
Objective: To determine the intrinsic clearance of this compound in liver microsomes from different species (e.g., rat, dog, monkey, human) to assess the potential for first-pass metabolism.
-
Methodology:
-
This compound (typically at a concentration of 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).
-
The reaction is initiated by the addition of an NADPH-regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a suitable organic solvent (e.g., acetonitrile).
-
Control incubations are performed without the NADPH-regenerating system to assess non-CYP450 mediated metabolism.
-
The concentration of the remaining this compound is determined by a validated bioanalytical method, typically LC-MS/MS.
-
The rate of disappearance of the parent drug is used to calculate the in vitro half-life and intrinsic clearance.
-
-
Objective: To identify the major metabolites of this compound formed in intact liver cells, which contain a broader range of metabolic enzymes than microsomes.
-
Methodology:
-
Cryopreserved or fresh hepatocytes from different species are incubated with this compound (e.g., 1-10 µM) in a suitable incubation medium.
-
Samples of the cell suspension are taken at various time points (e.g., 0, 30, 60, 120 minutes).
-
The samples are processed to separate the cells and the medium, and both are analyzed for the presence of metabolites.
-
Metabolite identification is performed using high-resolution mass spectrometry (HRMS) to determine the mass of the metabolites and their fragmentation patterns.
-
In Vivo Pharmacokinetic Studies
-
Objective: To determine the pharmacokinetic profile of this compound and its major metabolites after intravenous and oral administration to preclinical species.
-
Methodology:
-
Animal Models: Male and female animals of selected species (e.g., Sprague-Dawley rats, Beagle dogs, Cynomolgus monkeys) are used. Animals are typically cannulated for serial blood sampling.
-
Dosing:
-
Intravenous (IV): this compound is administered as a bolus or short infusion through a catheter. The formulation is typically a solution in a vehicle suitable for IV injection.
-
Oral (PO): this compound is administered by oral gavage, typically as a solution or suspension.
-
-
Sample Collection: Blood samples are collected at predetermined time points (e.g., pre-dose, and at multiple time points post-dose up to 24 or 48 hours). Plasma is separated by centrifugation and stored frozen until analysis. Urine and feces may also be collected to determine excretion pathways.
-
Bioanalysis: Plasma concentrations of this compound and its key metabolites (e.g., M5, M6) are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine pharmacokinetic parameters.
-
The general workflow for a preclinical in vivo pharmacokinetic study is depicted below:
Conclusion
This compound is a prodrug that requires intracellular metabolism to its active triphosphate form to exert its antiviral activity against HCV. The metabolic pathway involves cleavage and subsequent phosphorylation steps, primarily occurring in the liver. While detailed quantitative preclinical pharmacokinetic data for this compound are not extensively published, this technical guide provides an overview of its metabolic fate and outlines the standard experimental methodologies used to characterize the ADME properties of such compounds. The provided templates for data tables and experimental protocols serve as a valuable resource for researchers in the field of antiviral drug development, offering a framework for the assessment of novel nucleotide prodrugs. A thorough understanding of the preclinical pharmacokinetics and metabolism is a cornerstone for the successful translation of promising antiviral candidates from the laboratory to the clinic.
References
Potential Off-Target Effects of Uprifosbuvir in Cellular Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uprifosbuvir (formerly MK-3682 and IDX21437) is a uridine nucleotide analog developed as a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA polymerase.[1][2] As a prodrug, it undergoes intracellular phosphorylation to its active triphosphate form, which then acts as a chain terminator during viral RNA replication.[3] While its on-target activity is well-characterized, a thorough understanding of potential off-target effects is crucial for a complete safety and selectivity profile. This technical guide outlines the key cellular assays and methodologies for investigating the potential off-target effects of this compound. Although extensive public data on the off-target profile of this compound is limited due to its discontinued development for market-driven reasons, this document provides a framework for such an evaluation based on standard preclinical safety assessment practices for nucleoside analogs.[1]
Introduction
This compound was a promising candidate in the landscape of direct-acting antivirals for HCV.[3] Its mechanism as a nucleoside analog, however, necessitates a careful evaluation of its interaction with host cellular machinery to ensure its selectivity for the viral polymerase over human DNA and RNA polymerases. Off-target activities can lead to unintended cellular toxicity, highlighting the importance of comprehensive in vitro screening during drug development. This guide details the experimental protocols for key assays to assess cytotoxicity, kinase inhibition, and effects on host polymerases and mitochondrial function.
Metabolic Activation Pathway of this compound
This compound is administered as a phosphoramidate prodrug to facilitate its entry into hepatocytes. Once inside the cell, it undergoes a series of enzymatic reactions to be converted into its pharmacologically active triphosphate form. This process is designed to concentrate the active drug at the site of viral replication.[3]
Data Presentation: Templates for Off-Target Effect Analysis
Comprehensive analysis of off-target effects requires quantitative data. The following tables are templates for summarizing results from key cellular assays.
Table 1: Cytotoxicity Profile of this compound in Human Cell Lines
| Cell Line | Cell Type | Assay Type | IC50 (µM) | Max. Inhibition (%) |
| HepG2 | Hepatocellular Carcinoma | MTT | > 100 | < 10 |
| Huh-7 | Hepatocellular Carcinoma | LDH Release | > 100 | < 5 |
| HEK293 | Embryonic Kidney | ATP Content | > 100 | < 10 |
| CEM | T-lymphoblastoid | Resazurin | > 100 | < 15 |
| MRC-5 | Fetal Lung Fibroblast | Neutral Red Uptake | > 100 | < 5 |
Data are hypothetical and for illustrative purposes only.
Table 2: Kinase Inhibition Profile of this compound
| Kinase Target | Kinase Family | % Inhibition at 10 µM | IC50 (µM) |
| CDK2/cyclin A | CMGC | < 5 | > 100 |
| SRC | Tyrosine Kinase | < 2 | > 100 |
| PI3Kα | Lipid Kinase | < 10 | > 100 |
| PKA | AGC | < 5 | > 100 |
| MAPK1 | CMGC | < 8 | > 100 |
Data are hypothetical and for illustrative purposes only.
Table 3: Activity of this compound Triphosphate against Human Polymerases
| Polymerase | Function | IC50 (µM) | Selectivity Index (IC50 Human Pol / IC50 HCV NS5B) |
| DNA Polymerase α | DNA Replication | > 200 | > 2000 |
| DNA Polymerase β | DNA Repair | > 200 | > 2000 |
| DNA Polymerase γ | Mitochondrial DNA Replication | > 150 | > 1500 |
| RNA Polymerase I | rRNA Synthesis | > 200 | > 2000 |
| RNA Polymerase II | mRNA Synthesis | > 200 | > 2000 |
Data are hypothetical and for illustrative purposes only, assuming an HCV NS5B IC50 of 0.1 µM.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and reliable assessment of off-target effects.
General Cytotoxicity Assays
Assessing the general cytotoxicity of this compound across various cell lines is a primary step in off-target profiling.
References
Methodological & Application
Application Notes and Protocols for Testing Uprifosbuvir Efficacy in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uprifosbuvir (also known as MK-3682 or IDX21437) is a potent nucleotide analog inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[1] As a critical component of the viral replication machinery, the NS5B polymerase is a prime target for direct-acting antiviral (DAA) therapies. This compound is a phosphoramidate prodrug of a uridine monophosphate analog, which, upon metabolic activation within hepatocytes, is converted to its active triphosphate form. This active metabolite acts as a chain terminator, halting HCV RNA replication.[2]
This document provides detailed application notes and protocols for utilizing cell culture models, specifically the human hepatoma-derived Huh-7 cell line and its derivatives, to evaluate the antiviral efficacy of this compound. The Huh-7 cell line is highly permissive for HCV replication and is the cornerstone of in vitro HCV research, including the use of subgenomic replicon systems.[3]
Mechanism of Action of this compound
This compound is a nucleoside inhibitor (NI) that targets the HCV NS5B polymerase. As a prodrug, it is designed to efficiently enter hepatocytes, where it undergoes intracellular phosphorylation to its active triphosphate form. This active form mimics the natural substrates of the NS5B polymerase and is incorporated into the nascent viral RNA strand. Upon incorporation, it terminates the chain elongation process, thereby inhibiting viral replication.[2]
It is important to note that the metabolic activation of this compound is dependent on host cell enzymes, including carboxylesterase 1 (CES1).[4] Standard Huh-7 cell lines have been shown to have low expression of CES1, which can result in a less efficient conversion of this compound to its active form in vitro, potentially impacting the observed antiviral potency in these specific cell-based assays.[4]
Data Presentation
The following table summarizes the in vitro efficacy and cytotoxicity data for this compound and its active metabolite.
| Compound | Assay System | Cell Line | HCV Genotype | Parameter | Value | Reference |
| This compound (IDX21437) | Subgenomic Replicon | Huh-7 | 1b | EC50 | 56.8 µM | [2] |
| This compound Triphosphate | Biochemical (NS5B Polymerase) | - | - | IC50 | 27 nM | [2] |
| This compound | Combination Antiviral Assay | Huh-7 | - | Cytotoxicity | No evidence of cytotoxicity at effective concentrations | [2] |
Note: The relatively high EC50 value of this compound in the Huh-7 replicon assay is attributed to the low expression of the activating enzyme carboxylesterase 1 (CES1) in these cells.[4]
Experimental Protocols
Cell Culture and Maintenance of Huh-7 Cells
Materials:
-
Huh-7 or Huh-7.5 cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Non-Essential Amino Acids (NEAA) solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75, T-150)
-
Cell culture plates (6-well, 24-well, 96-well)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture Huh-7 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% NEAA.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, wash the cell monolayer with PBS, and then add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture vessels at the desired density.
HCV Subgenomic Replicon Assay
This protocol describes the use of a subgenomic HCV replicon system, which allows for the study of viral RNA replication without the production of infectious virus particles. Often, these replicons contain a reporter gene, such as luciferase, for easy quantification of replication.
Materials:
-
Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b with a luciferase reporter)
-
Complete growth medium (as described above) with G418 (Neomycin) for selection, if applicable
-
This compound stock solution (in DMSO)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed Huh-7 cells harboring the HCV replicon in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound. Include a "no drug" control (vehicle only).
-
Incubate the plates for 72 hours at 37°C with 5% CO2.
-
After the incubation period, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the luciferase activity using a luminometer.
-
Calculate the EC50 value by plotting the percentage of inhibition of luciferase activity against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Quantification of HCV RNA by Real-Time RT-PCR (qRT-PCR)
This method directly quantifies the amount of viral RNA to determine the effect of this compound.
Materials:
-
HCV-infected Huh-7 cells or replicon cells treated with this compound
-
RNA extraction kit
-
Reverse transcriptase and cDNA synthesis kit
-
qPCR master mix
-
HCV-specific primers and probe (targeting a conserved region like the 5' UTR)
-
Housekeeping gene primers and probe (e.g., GAPDH, for normalization)
-
Real-time PCR instrument
Protocol:
-
Treat HCV-infected or replicon-containing Huh-7 cells with various concentrations of this compound for 72 hours.
-
Extract total RNA from the cells using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
Perform qPCR using the synthesized cDNA, HCV-specific primers/probe, and a housekeeping gene primers/probe for normalization.
-
The thermal cycling conditions will depend on the specific qPCR master mix and primers used. A typical program includes an initial denaturation step, followed by 40-45 cycles of denaturation and annealing/extension.
-
Determine the cycle threshold (Ct) values for both the HCV and housekeeping genes.
-
Calculate the relative quantification of HCV RNA using the ΔΔCt method, normalized to the housekeeping gene and relative to the untreated control.
-
Determine the EC50 value based on the reduction in HCV RNA levels.
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of the antiviral compound to ensure that the observed reduction in viral replication is not due to cell death.
Materials:
-
Parental Huh-7 cells (not containing the HCV replicon)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Spectrophotometer or luminometer
Protocol:
-
Seed parental Huh-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium, similar to the efficacy assay.
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound. Include a "no drug" control (vehicle only) and a "cells only" control.
-
Incubate the plates for the same duration as the efficacy assay (e.g., 72 hours).
-
Perform the cell viability assay according to the manufacturer's protocol. This typically involves adding the reagent to the wells and incubating for a specific period.
-
Measure the absorbance or luminescence, depending on the assay used.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the this compound concentration.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The discovery of IDX21437: Design, synthesis and antiviral evaluation of 2'-α-chloro-2'-β-C-methyl branched uridine pronucleotides as potent liver-targeted HCV polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Uprifosbuvir and Grazoprevir Combination Therapy in Hepatitis C Virus (HCV) In Vitro Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The treatment of Hepatitis C Virus (HCV) infection has been revolutionized by the advent of direct-acting antivirals (DAAs) that target specific viral proteins essential for replication.[1][2][3] Combination therapy using DAAs with different mechanisms of action is a cornerstone of modern HCV treatment, aiming to achieve high rates of sustained virologic response (SVR) and prevent the emergence of drug-resistant variants.[1][2][4]
This document provides a detailed experimental framework for the in vitro evaluation of a combination therapy involving Uprifosbuvir and Grazoprevir.
-
This compound (MK-3682) is a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[5][6][7][8] As a nucleotide analog, it acts as a chain terminator during viral RNA synthesis.[9][10]
-
Grazoprevir (MK-5172) is a potent second-generation inhibitor of the HCV NS3/4A protease.[11][12][13] This viral protease is crucial for cleaving the HCV polyprotein into mature, functional viral proteins.[1][11][14][15]
By targeting two distinct and essential viral enzymes, the combination of this compound and Grazoprevir is hypothesized to exhibit synergistic or additive antiviral activity, providing a strong rationale for its investigation. These protocols outline the necessary steps to determine the individual potencies, cytotoxic profiles, and interaction of this drug combination in a laboratory setting.
Signaling Pathway of HCV Replication and Drug Targets
The following diagram illustrates the simplified replication cycle of HCV within a hepatocyte, highlighting the specific targets of this compound and Grazoprevir.
Caption: HCV replication pathway and DAA targets.
Experimental Workflow
The overall experimental design involves three main stages: determining the individual efficacy and cytotoxicity of each drug, and then evaluating their combined effect for synergistic, additive, or antagonistic interactions.
Caption: Workflow for in vitro combination therapy evaluation.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog # (Example) |
| Huh-7.5 Cells | ATCC | PTA-8503 |
| HCV Genotype 1b Replicon | Apath, LLC | R-1b-1 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| G418 Sulfate (Geneticin) | Gibco | 10131035 |
| This compound | MedChemExpress | HY-18882 |
| Grazoprevir | MedChemExpress | HY-15632 |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | D2650 |
| Luciferase Assay System | Promega | E1500 |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |
| 96-well cell culture plates, white, clear bottom | Corning | 3610 |
| 96-well cell culture plates, clear | Corning | 3596 |
Experimental Protocols
Protocol 1: Antiviral Activity Assay (EC50 Determination)
This protocol determines the 50% effective concentration (EC50) of each drug individually using an HCV replicon system. The replicon cells contain a subgenomic HCV sequence that replicates autonomously and often includes a reporter gene, such as luciferase, for easy quantification of viral replication.
Methodology:
-
Cell Seeding: Seed Huh-7 cells harboring a stable HCV genotype 1b luciferase replicon in a 96-well white, clear-bottom plate at a density of 8 x 10³ cells per well in 100 µL of complete DMEM (supplemented with 10% FBS, Pen-Strep, but without G418).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Preparation: Prepare serial dilutions of this compound and Grazoprevir in complete DMEM. A typical 8-point dilution series might range from 100 nM down to sub-picomolar concentrations, plus a vehicle control (DMSO).
-
Drug Treatment: Remove the culture medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Include wells with vehicle control (e.g., 0.5% DMSO) and untreated cells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Quantification of Replication:
-
Remove the medium from the wells.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol (e.g., Promega Luciferase Assay System).
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase readings to the vehicle control (representing 100% replication).
-
Plot the normalized values against the logarithm of the drug concentration.
-
Calculate the EC50 value using a non-linear regression model (four-parameter variable slope).
-
Protocol 2: Cytotoxicity Assay (CC50 Determination)
This protocol determines the 50% cytotoxic concentration (CC50) of each drug on the host cells to ensure that the observed antiviral effect is not due to cell death.
Methodology:
-
Cell Seeding: Seed parental Huh-7 cells (without the replicon) in a 96-well clear plate at a density of 8 x 10³ cells per well in 100 µL of complete DMEM.
-
Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Add 100 µL of the same serial drug dilutions used in the antiviral assay. Include a "no-cell" blank and a "no-drug" control.
-
Incubation: Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Normalize the absorbance values to the vehicle control (representing 100% viability).
-
Calculate the CC50 value using a non-linear regression model.
-
Protocol 3: Combination Synergy Testing (Checkerboard Assay)
This protocol evaluates the interaction between this compound and Grazoprevir using a checkerboard dilution format.
Methodology:
-
Cell Seeding: Seed HCV replicon cells as described in Protocol 5.1.
-
Drug Dilution Matrix: Prepare a drug dilution matrix in a 96-well plate.
-
Dilute this compound serially along the x-axis (e.g., columns 2-11) starting from a concentration of 4x the EC50.
-
Dilute Grazoprevir serially along the y-axis (e.g., rows B-G) starting from a concentration of 4x the EC50.
-
The plate will contain wells with single drugs at various concentrations (in row H and column 12), combinations of both drugs, and a vehicle control (well A1).
-
-
Drug Treatment: Add the drug combinations to the seeded cells and incubate for 72 hours.
-
Quantification: Measure luciferase activity as described in Protocol 5.1.
-
Synergy Analysis:
-
Calculate the percentage of inhibition for each drug combination compared to the vehicle control.
-
Analyze the data using a synergy model such as the Bliss Independence or Loewe Additivity model. Software like SynergyFinder or CalcuSyn can be used for this analysis.[1][16]
-
Synergy is indicated if the combined effect is greater than the expected additive effect (e.g., Bliss score > 10).
-
Additivity is indicated if the effect is as expected (e.g., Bliss score between -10 and 10).
-
Antagonism is indicated if the effect is less than expected (e.g., Bliss score < -10).
-
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Individual Antiviral Activity and Cytotoxicity
| Compound | Target | EC50 (nM) [95% CI] | CC50 (µM) [95% CI] | Selectivity Index (SI = CC50/EC50) |
| This compound | NS5B Polymerase | [Insert Data] | [Insert Data] | [Insert Data] |
| Grazoprevir | NS3/4A Protease | [Insert Data] | [Insert Data] | [Insert Data] |
Table 2: Synergy Analysis Summary for this compound + Grazoprevir Combination
| Synergy Model | Synergy Score | Interpretation | Most Synergistic Concentration Range |
| Bliss Independence | [Insert Score] | [Synergy/Additivity/Antagonism] | This compound: [X-Y nM]Grazoprevir: [A-B nM] |
| Loewe Additivity | [Insert Score] | [Synergy/Additivity/Antagonism] | This compound: [X-Y nM]Grazoprevir: [A-B nM] |
| Highest Single Agent (HSA) | [Insert Score] | [Synergy/Additivity/Antagonism] | This compound: [X-Y nM]Grazoprevir: [A-B nM] |
Conclusion and Future Directions
The protocols described provide a comprehensive framework for the preclinical in vitro assessment of this compound and Grazoprevir combination therapy. The results from these experiments will establish the individual potencies of each drug, their therapeutic windows, and crucially, the nature of their interaction when used in combination. A finding of synergy would provide strong support for further investigation of this combination in more complex models, such as infectious HCV cell culture systems or animal models, and ultimately, in clinical development for the treatment of chronic hepatitis C.[1][17]
References
- 1. Evaluation of antiviral drug synergy in an infectious HCV system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Huh7 Cell Line: Modeling Hepatitis C Virus Infections and Liver Research [cytion.com]
- 5. Quantifying antiviral activity optimizes drug combinations against hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Permissive Cell Lines for Subgenomic and Genomic Hepatitis C Virus RNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. Required concentration index quantifies effective drug combinations against hepatitis C virus infection - ProQuest [proquest.com]
- 10. fda.gov [fda.gov]
- 11. Rational Design and Adaptive Management of Combination Therapies for Hepatitis C Virus Infection | PLOS Computational Biology [journals.plos.org]
- 12. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Resistance Profile of the Hepatitis C Virus NS3/4A Protease Inhibitor TMC435 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. biorxiv.org [biorxiv.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Synthesis of Uprifosbuvir from Uridine for Research Applications
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: Uprifosbuvir is a potent nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA polymerase.[1][2] For research and development purposes, a highly efficient and scalable synthesis route from the readily available starting material, uridine, is paramount. This document outlines a detailed protocol for the five-step synthesis of this compound, adapted from the work of Klapars, Chung, and colleagues, which boasts a remarkable 50% overall yield.[3][4][5][6] This represents a significant improvement over earlier 12-step syntheses that had a mere 1% overall yield.[4][6] The protocols provided herein are intended for laboratory-scale synthesis for research applications.
Overview of the Synthetic Pathway
The synthesis of this compound from uridine is accomplished in five key steps:
-
Selective Acylation and Oxidation: Uridine is first protected and then selectively oxidized to introduce a ketone functionality at the 2'-position of the ribose sugar.[3][4]
-
Methylation: A methyl group is introduced at the 2'-position.[6]
-
Cyclization and Chlorination: Intramolecular cyclization followed by chlorination installs the tertiary chloride at the 2'-position.[3][6]
-
Phosphoramidation: The crucial phosphoramidate moiety is introduced at the 5'-hydroxyl group.[3][6]
-
Final Deprotection and Crystallization: Removal of protecting groups and final purification yields this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the this compound synthesis.
| Step | Reaction | Key Reagents | Solvent(s) | Typical Yield | Reference(s) |
| 1 | Selective Acylation and Oxidation of Uridine | Pivaloyl chloride, Pyridine, BF₃·OEt₂, TEMPO, AcOOH | Pyridine, Toluene | 83% | [3][7] |
| 2 | Methylation of 2'-Keto Intermediate | MeMgBr, MnCl₂ | Toluene, Anisole | 90% (assay yield) | [6][7] |
| 3 | Anhydrouridine Formation and Chlorination | N,O-Bis(trimethylsilyl)acetamide (BSA), DBU, Me₂SiCl₂, FeCl₃ | Anisole, 2-Me-THF | 87% (for anhydrouridine) | [3][7] |
| 4 | Dynamic Stereoselective Phosphoramidation | Phenyl chlorophosphoramidate, Chiral Imidazole Catalyst | Isopropyl Acetate | 88% | [3][8] |
| 5 | Deprotection and Crystallization | - | - | - | - |
| Overall | Uridine to this compound | 50% | [3][5] |
Experimental Protocols
Note: These protocols are adapted for research-scale synthesis and should be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.
Step 1: Preparation of 2'-Keto-3',5'-di-O-pivaloyluridine
This procedure involves the selective acylation of uridine followed by oxidation.
Materials:
-
Uridine
-
Anhydrous Pyridine
-
Pivaloyl Chloride
-
Toluene
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl)
-
Tetrabutylammonium bromide (TBAB)
-
Peracetic acid (AcOOH)
-
Dioctyl sulfide
Protocol:
-
To a dry reaction vessel under a nitrogen atmosphere, add uridine (1.0 equiv) and anhydrous pyridine (approx. 3 mL per gram of uridine). Stir at room temperature until all solids dissolve.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add pivaloyl chloride (2.2 equiv) while maintaining the internal temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 14-24 hours. Monitor the reaction by TLC or HPLC.
-
Upon completion, quench the reaction with water and extract the product with toluene.
-
To the toluene solution, add BF₃·OEt₂ (1.2 equiv) and heat to 40 °C for 10 hours to drive the acyl migration.
-
Cool the reaction mixture to -10 °C.
-
In a separate vessel, prepare the oxidation reagent by mixing TEMPO, tetrabutylammonium bromide, and peracetic acid in toluene.
-
Add the oxidation reagent to the reaction mixture, maintaining the temperature below 20 °C. Stir for 24 hours.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., toluene/heptane) to yield the crystalline ketone.[7]
Step 2: Methylation of the 2'-Keto Intermediate
This step introduces the 2'-methyl group with high diastereoselectivity.
Materials:
-
2'-Keto-3',5'-di-O-pivaloyluridine
-
Anhydrous Toluene
-
Anhydrous Anisole
-
Methylmagnesium bromide (MeMgBr) solution
-
Manganese(II) chloride (MnCl₂)
Protocol:
-
To a dry reaction vessel under a nitrogen atmosphere, add the 2'-keto intermediate (1.0 equiv) dissolved in a mixture of toluene and anisole.
-
In a separate vessel, prepare the methylmanganese reagent by adding MnCl₂ to a solution of MeMgBr in THF.
-
Cool the solution of the keto intermediate to -15 °C.
-
Slowly add the pre-formed methylmanganese reagent to the keto-intermediate solution.
-
Stir the reaction at -15 °C and monitor by TLC or HPLC until completion.
-
Quench the reaction by the slow addition of aqueous ammonium chloride solution.
-
Warm the mixture to room temperature and separate the layers.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.[6][7]
Step 3: Anhydrouridine Formation and Chlorination
This two-part step first forms a cyclized intermediate, which is then chlorinated.
Materials:
-
Crude tertiary alcohol from Step 2
-
Anisole
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Hydrochloric acid (catalytic amount)
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Methanol
-
Isopropyl alcohol (IPA)
-
Dichlorodimethylsilane (Me₂SiCl₂)
-
Iron(III) chloride (FeCl₃)
-
Tetramethyldisiloxane (TMDSO)
Protocol:
Part A: Anhydrouridine Formation
-
Dissolve the crude tertiary alcohol in a mixture of anisole and 2-MeTHF.
-
Add a catalytic amount of concentrated HCl and heat the mixture to 75 °C.
-
Slowly add BSA and continue stirring at 75 °C for 8 hours.[7]
-
Cool the reaction to 60 °C and add methanol, followed by DBU.[7]
-
After 90 minutes, cool the reaction and crystallize the anhydrouridine product by adding IPA.[7]
-
Filter the solid and wash with cold IPA to obtain the pure anhydrouridine intermediate.
Part B: Chlorination
-
Suspend the anhydrouridine intermediate in a suitable solvent.
-
Add dichlorodimethylsilane, iron(III) chloride, and tetramethyldisiloxane.
-
Stir the reaction at room temperature until completion as monitored by TLC or HPLC.
-
Carefully quench the reaction with an aqueous bicarbonate solution.
-
Extract the product with an organic solvent, wash with brine, dry over sodium sulfate, and concentrate to give the crude 2'-chloro intermediate.
Step 4: Dynamic Stereoselective Phosphoramidation
This is the key step to install the phosphoramidate side chain with high stereocontrol.
Materials:
-
2'-Chloro intermediate from Step 3
-
(S)-Alanine isopropyl ester hydrochloride
-
Phenyl dichlorophosphate
-
Triethylamine
-
Isopropyl acetate (iPrOAc)
-
Chiral dimeric imidazole carbamate catalyst
Protocol:
-
Preparation of the Chlorophosphoramidate Reagent:
-
In a dry vessel, dissolve phenyl dichlorophosphate in iPrOAc and cool to -20 °C.
-
In a separate vessel, prepare a mixture of (S)-alanine isopropyl ester (prepared from its hydrochloride salt and a base) and triethylamine.
-
Slowly add the alanine ester mixture to the phenyl dichlorophosphate solution, maintaining the temperature below -10 °C.
-
Stir for 1 hour, then filter the resulting slurry to obtain a solution of the chlorophosphoramidate reagent.[7]
-
-
Phosphoramidation Reaction:
-
To a solution of the 2'-chloro intermediate (1.0 equiv) in a suitable solvent, add the chiral imidazole catalyst (typically 1-5 mol%).
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Slowly add the freshly prepared solution of the chlorophosphoramidate reagent.
-
Stir the reaction until completion, monitoring by HPLC to observe the formation of this compound.
-
Quench the reaction with water.
-
Separate the organic layer, wash sequentially with aqueous acid, aqueous base, and brine.
-
Dry the organic layer over sodium sulfate and concentrate to give the crude this compound.
-
Step 5: Final Purification
The crude this compound is purified by crystallization to obtain the final product with high purity. The specific crystallization solvent system may vary but can include mixtures of esters and alkanes.
Visualizations
Mechanism of Action: this compound as an HCV NS5B Polymerase Inhibitor
This compound is a prodrug that is metabolized in hepatocytes to its active triphosphate form. This active metabolite then acts as a competitive inhibitor and chain terminator of the HCV NS5B RNA-dependent RNA polymerase, thus halting viral replication.
Caption: Metabolic activation and mechanism of action of this compound.
Experimental Workflow: Synthesis of this compound from Uridine
This diagram illustrates the high-level workflow for the five-step synthesis of this compound.
Caption: High-level workflow for the synthesis of this compound.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Understanding effect site pharmacology of this compound, a hepatitis C virus nucleoside inhibitor: Case study of a multidisciplinary modeling approach in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient synthesis of antiviral agent this compound enabled by new synthetic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New, Improved Synthesis of this compound - ChemistryViews [chemistryviews.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Organocatalytic asymmetric synthesis of P-stereogenic molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing Uprifosbuvir-Resistant HCV Replicons In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uprifosbuvir (MK-3682) is a uridine nucleoside monophosphate prodrug that acts as an inhibitor of the hepatitis C virus (HCV) NS5B RNA polymerase.[1][2][3] As with other direct-acting antivirals, the potential for the emergence of drug-resistant variants is a critical aspect of its preclinical and clinical evaluation. The use of in vitro HCV replicon systems is a well-established method for selecting and characterizing drug-resistant mutations.[2][4][5] These systems allow for the controlled study of viral evolution under drug pressure and the identification of specific amino acid substitutions that confer resistance.
This document provides detailed protocols for the establishment of this compound-resistant HCV replicons in a laboratory setting. It outlines the necessary steps from cell culture and replicon transfection to drug selection, and the subsequent characterization of resistant phenotypes and genotypes.
Data Presentation
The primary outcome of in vitro resistance studies is the quantification of the shift in antiviral susceptibility. This is typically expressed as the fold-change in the 50% effective concentration (EC50) of the drug required to inhibit viral replication in mutant replicons compared to the wild-type. While specific EC50 fold-change data for this compound-resistant mutants is not extensively available in public literature, studies on the closely related nucleoside inhibitor Sofosbuvir have consistently identified the S282T substitution in the NS5B polymerase as the primary resistance mutation.[5][6] Escape from this compound treatment in cell culture has been shown to select for viral populations with mutations associated with Sofosbuvir resistance, with S282T being the mutation that confers significant phenotypic resistance.[7] The following table summarizes representative data for the S282T mutation, which is the most anticipated resistance mutation for this compound.
| HCV Genotype | NS5B Mutation | Fold-Change in EC50 (Sofosbuvir) | Replication Capacity (% of Wild-Type) |
| 1b | S282T | 2.4 - 19.4 | 3.2 - 22 |
| 2a | S282T | 2.4 - 19.4 | 3.2 - 22 |
| 3a | S282T | 2.4 - 19.4 | 3.2 - 22 |
| 4a | S282T | 2.4 - 19.4 | 3.2 - 22 |
| 5a | S282T | 2.4 - 19.4 | 3.2 - 22 |
| 6a | S282T | 2.4 - 19.4 | 3.2 - 22 |
Data presented for the S282T mutation is based on studies with Sofosbuvir and is expected to be indicative of the resistance profile for this compound.[5][6]
Experimental Protocols
Cell Culture and Maintenance of HCV Replicon Cell Lines
This protocol describes the maintenance of Huh-7 human hepatoma cells harboring a subgenomic HCV replicon.
Materials:
-
Huh-7 cells containing a subgenomic HCV replicon (e.g., genotype 1b)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Non-Essential Amino Acids (NEAA)
-
G418 (Geneticin)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture Huh-7 replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% NEAA.
-
For routine maintenance, include G418 at a concentration of 500 µg/mL to maintain selective pressure on replicon-containing cells.[4]
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 3-4 days or when they reach 80-90% confluency. To passage, wash the cells with PBS, detach with Trypsin-EDTA, and re-seed at a 1:3 to 1:5 ratio in fresh medium.
In Vitro Selection of this compound-Resistant HCV Replicons
This protocol outlines the long-term culture of HCV replicon cells in the presence of increasing concentrations of this compound to select for resistant variants.
Materials:
-
Huh-7 HCV replicon cells
-
Complete DMEM (as described above) with G418
-
This compound (MK-3682)
Procedure:
-
Determine the EC50 of this compound against the wild-type HCV replicon cell line using a standard antiviral assay.
-
Plate Huh-7 replicon cells in a culture flask and allow them to adhere overnight.
-
Begin the selection by adding complete DMEM containing G418 and this compound at a concentration equal to the EC50.
-
Culture the cells, changing the medium every 3-4 days, until the cells recover and grow steadily.
-
Once the cells are growing robustly, passage them and double the concentration of this compound.
-
Repeat this process of gradually increasing the drug concentration over a period of 10-15 weeks.[5][6]
-
At each passage, harvest a portion of the cells and store them at -80°C for future analysis.
-
Monitor the cell population for the emergence of resistant colonies that can thrive at higher drug concentrations.
Quantification of HCV RNA by RT-qPCR
This protocol is for the quantification of HCV replicon RNA levels to assess the replication capacity of wild-type and resistant replicons.
Materials:
-
Total RNA extraction kit
-
Reverse transcriptase
-
qPCR master mix with a fluorescent dye (e.g., SYBR Green)
-
HCV-specific primers and probe (targeting a conserved region like the 5' UTR)
-
Housekeeping gene primers (e.g., GAPDH) for normalization
-
Real-time PCR instrument
Procedure:
-
Extract total RNA from the harvested wild-type and this compound-resistant replicon cells.
-
Perform a one-step or two-step RT-qPCR. For a two-step reaction, first, reverse transcribe the RNA into cDNA.
-
Set up the qPCR reaction with the cDNA, qPCR master mix, and HCV-specific primers.
-
Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol.
-
Quantify the HCV RNA levels relative to the housekeeping gene to normalize for the amount of input RNA.[8]
-
Compare the normalized HCV RNA levels of the resistant replicons to the wild-type to determine the relative replication capacity.
Genotypic Analysis of NS5B Resistance Mutations
This protocol describes the sequencing of the NS5B region of the HCV replicon to identify mutations conferring resistance to this compound.
Materials:
-
Total RNA from replicon cells
-
RT-PCR kit
-
Primers flanking the NS5B coding region
-
PCR purification kit
-
Sanger sequencing reagents and access to a sequencer
Procedure:
-
Extract total RNA from the selected this compound-resistant cell populations.
-
Perform RT-PCR to amplify the NS5B coding region from the replicon RNA.
-
Purify the PCR product to remove primers and dNTPs.
-
Sequence the purified PCR product using both forward and reverse primers.
-
Align the resulting sequences with the wild-type NS5B sequence to identify amino acid substitutions.[9][10]
Visualizations
Caption: Experimental workflow for selecting this compound-resistant HCV replicons.
Caption: Mechanism of action of this compound.
Caption: Mechanism of resistance to this compound.
References
- 1. Mutations Conferring Resistance to a Potent Hepatitis C Virus Serine Protease Inhibitor In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 3. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro selection of resistance to sofosbuvir in HCV replicons of genotype-1 to -6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Culture Studies of the Efficacy and Barrier to Resistance of Sofosbuvir-Velpatasvir and Glecaprevir-Pibrentasvir against Hepatitis C Virus Genotypes 2a, 2b, and 2c - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iasusa.org [iasusa.org]
- 10. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vivo Efficacy Testing of Uprifosbuvir in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uprifosbuvir (formerly MK-3682) is a potent nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA polymerase, a crucial enzyme for viral replication.[1][2][3] As a direct-acting antiviral (DAA), it is a uridine nucleoside monophosphate prodrug that undergoes intracellular phosphorylation to its active triphosphate form. This active form is then incorporated into the nascent HCV RNA chain, leading to chain termination and inhibition of viral replication. Due to the highly restricted host range of HCV, which primarily infects humans and chimpanzees, specialized animal models are required for in-vivo efficacy testing.[4][5][6][7] This document provides detailed application notes and protocols for evaluating the in-vivo efficacy of this compound using a relevant animal model.
The most suitable and widely used small animal model for such studies is the human liver chimeric mouse , specifically the urokinase-type plasminogen activator/severe combined immunodeficiency (uPA/SCID) mouse model.[2][6][7] These mice are transplanted with human hepatocytes, allowing for robust HCV infection and creating a viable platform for assessing the efficacy of antiviral compounds.[2][6] While direct in-vivo efficacy data for this compound in this model is not publicly available, this document outlines a representative protocol and expected outcomes based on studies with similar NS5B polymerase inhibitors.[8]
Mechanism of Action Signaling Pathway
Caption: Mechanism of action of this compound in hepatocytes.
Recommended Animal Model: uPA/SCID Mouse
The uPA/SCID mouse model is an immunodeficient mouse strain with a transgene for urokinase-type plasminogen activator expressed in the liver, which causes hepatocyte damage.[2][6] These mice are transplanted with human hepatocytes, which repopulate the liver, creating a chimeric human liver that can be infected with HCV.[2][6] This model has been successfully used to evaluate the efficacy of various anti-HCV drugs, including NS5B inhibitors.[2][8]
Experimental Protocol: In-Vivo Efficacy of this compound in uPA/SCID Mice
This protocol is adapted from studies evaluating similar NS5B polymerase inhibitors in the uPA/SCID mouse model.
1. Animal Model Preparation and HCV Infection:
-
Animal Strain: uPA+/+/SCID mice.
-
Human Hepatocyte Transplantation: Transplant cryopreserved human hepatocytes into 2-4 week old uPA/SCID mice via intrasplenic injection.
-
Engraftment Confirmation: At 8-12 weeks post-transplantation, confirm successful human hepatocyte engraftment by measuring human albumin levels in mouse serum.
-
HCV Inoculation: Infect mice with a high-titer stock of a patient-derived HCV genotype (e.g., 1a or 1b) via intravenous injection.
-
Infection Confirmation: Monitor HCV RNA levels in the serum weekly. Stable viremia is typically established within 4-8 weeks post-infection.
2. This compound Treatment:
-
Study Groups:
-
Group 1: Vehicle control (e.g., appropriate solvent for this compound).
-
Group 2: this compound (low dose).
-
Group 3: this compound (high dose).
-
(Optional) Group 4: Positive control (e.g., another approved NS5B inhibitor like Sofosbuvir).
-
-
Drug Administration: Administer this compound or vehicle daily via oral gavage for a specified duration (e.g., 14 or 28 days). The formulation and dosage should be based on prior pharmacokinetic studies in mice.
-
Monitoring:
-
Collect blood samples at regular intervals (e.g., weekly) to measure serum HCV RNA levels.
-
Monitor animal health, including body weight and clinical signs, throughout the study.
-
3. Efficacy Endpoints and Data Analysis:
-
Primary Endpoint: Reduction in serum HCV RNA levels compared to the vehicle control group.
-
Secondary Endpoints:
-
Analysis of intrahepatic HCV RNA levels at the end of the study.
-
Histopathological analysis of liver tissue to assess any changes in liver inflammation or damage.
-
(Optional) Sequencing of the NS5B region to identify any potential drug-resistant variants.
-
-
Data Analysis: Use appropriate statistical methods (e.g., ANOVA, t-test) to compare the mean change in HCV RNA levels between the treatment and control groups.
Experimental Workflow
Caption: Experimental workflow for in-vivo efficacy testing.
Data Presentation
The following tables present a hypothetical but representative summary of quantitative data that could be generated from an in-vivo efficacy study of this compound based on findings for similar NS5B inhibitors.
Table 1: Animal and Study Design Parameters
| Parameter | Description |
| Animal Model | uPA/SCID mice with humanized liver |
| Age at Transplantation | 2-4 weeks |
| HCV Genotype | 1a |
| Route of Infection | Intravenous |
| Treatment Groups | 1. Vehicle Control 2. This compound (50 mg/kg/day) 3. This compound (100 mg/kg/day) |
| Route of Administration | Oral Gavage |
| Treatment Duration | 28 days |
| Primary Endpoint | Change in serum HCV RNA from baseline |
Table 2: Hypothetical In-Vivo Efficacy of this compound against HCV in uPA/SCID Mice
| Treatment Group | N | Baseline HCV RNA (log10 IU/mL) | End of Treatment HCV RNA (log10 IU/mL) | Mean Log Reduction in HCV RNA |
| Vehicle Control | 8 | 5.8 ± 0.4 | 5.7 ± 0.5 | -0.1 |
| This compound (50 mg/kg) | 8 | 5.9 ± 0.3 | 4.1 ± 0.6 | 1.8 |
| This compound (100 mg/kg) | 8 | 5.7 ± 0.5 | 2.5 ± 0.7 | 3.2 |
Data are presented as mean ± standard deviation.
Table 3: Summary of Pharmacokinetic Parameters of this compound in a Relevant Animal Model (e.g., Mouse)
| Parameter | Value |
| Bioavailability (F%) | ~14% (estimated hepatic delivery of unchanged drug)[9] |
| Active Metabolite | This compound triphosphate |
| Primary Site of Metabolism | Liver and Gut[9] |
Conclusion
The uPA/SCID mouse model with a humanized liver provides a robust and reliable platform for the in-vivo evaluation of anti-HCV therapeutics like this compound. The detailed protocol and expected data outlined in these application notes offer a comprehensive framework for researchers to design and execute preclinical efficacy studies. Such studies are critical for advancing our understanding of the in-vivo activity of novel DAAs and for their progression into clinical development. While specific preclinical data for this compound is limited in the public domain, the provided information, based on analogous compounds, serves as a valuable guide for the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. viralhepatitisjournal.org [viralhepatitisjournal.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Animal Models Used in Hepatitis C Virus Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The human liver-uPA-SCID mouse: a model for the evaluation of antiviral compounds against HBV and HCV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal Models to Study Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-HCV therapies in chimeric scid-Alb/uPA mice parallel outcomes in human clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Understanding effect site pharmacology of this compound, a hepatitis C virus nucleoside inhibitor: Case study of a multidisciplinary modeling approach in drug development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Uprifosbuvir in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and handling of uprifosbuvir solutions for laboratory use, along with methodologies for assessing their stability. This compound is an investigational nucleotide analogue and a prodrug that acts as an inhibitor of the hepatitis C virus (HCV) NS5B RNA polymerase.[1][2] Proper solution preparation and stability assessment are critical for obtaining accurate and reproducible results in preclinical and clinical research.
This compound: Compound Information
| Parameter | Value | Reference |
| IUPAC Name | propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-4-chloro-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | [1] |
| Molecular Formula | C22H29ClN3O9P | [1] |
| Molar Mass | 545.91 g/mol | [1] |
| CAS Number | 1496551-77-9 | [1] |
Preparation of this compound Stock Solutions
This compound is readily soluble in dimethyl sulfoxide (DMSO).[3] It is recommended to prepare a high-concentration stock solution in DMSO, which can then be diluted to the desired final concentration for various experimental assays.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Weighing: Accurately weigh out a precise amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.46 mg of this compound.
-
Solvent Addition: Add the calculated volume of sterile DMSO to the tube containing the this compound powder.
-
Dissolution: Vortex the solution gently until the this compound is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution. One supplier notes that with DMSO, ultrasonic assistance may be needed and that hygroscopic DMSO can impact solubility, so newly opened DMSO is recommended.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Storage of Stock Solutions: Store the DMSO stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Preparation of Working Solutions
For cell-based assays, the DMSO stock solution should be diluted in the appropriate cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the assay is low enough to not cause cellular toxicity, typically below 0.5%.
Protocol for Preparing a Working Solution:
-
Intermediate Dilution (Optional): Depending on the final concentration required, it may be necessary to perform one or more serial dilutions of the stock solution in cell culture medium.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of cell culture medium.
-
Mixing: Mix the working solution thoroughly by gentle pipetting or vortexing before adding it to the cells.
Stability of this compound Solutions
While specific quantitative stability data for this compound under various laboratory conditions is not publicly available, general protocols for assessing the stability of nucleoside analogues can be applied. Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[4][5]
Proposed Stability Assessment: The stability of this compound solutions can be evaluated under various stress conditions, including acid and base hydrolysis, oxidation, and exposure to heat and light.[4][6]
| Stress Condition | Proposed Method |
| Acid Hydrolysis | Incubate this compound solution in 0.1 N HCl at 60°C. |
| Base Hydrolysis | Incubate this compound solution in 0.1 N NaOH at 60°C. |
| Oxidative Degradation | Treat this compound solution with 3-30% H2O2 at room temperature. |
| Thermal Degradation | Store this compound solution at elevated temperatures (e.g., 40°C, 60°C, 80°C).[7][8] |
| Photostability | Expose this compound solution to UV light. |
Experimental Protocol for Forced Degradation Study:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., a mixture of acetonitrile and water).
-
Application of Stress: Subject the solutions to the stress conditions outlined in the table above for various time points.
-
Sample Analysis: At each time point, withdraw an aliquot of the solution, neutralize it if necessary, and dilute it to a suitable concentration for analysis.
-
Analytical Method: Analyze the samples using a stability-indicating method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), to separate the parent drug from any degradation products.
Proposed Stability-Indicating RP-HPLC Method
A specific, validated RP-HPLC method for this compound is not publicly available. However, based on methods developed for the structurally similar antiviral drug sofosbuvir, a suitable method can be proposed.[9][10]
Proposed Chromatographic Conditions:
| Parameter | Proposed Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[9] |
| Mobile Phase | A gradient or isocratic mixture of acetonitrile and a buffer (e.g., phosphate buffer or water with 0.1% orthophosphoric acid)[10][11] |
| Flow Rate | 1.0 mL/min[9] |
| Detection Wavelength | 260 nm[10] |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30°C) |
Method Validation: The proposed method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for the quantification of this compound and its degradation products.[11]
Mechanism of Action and Metabolic Activation
This compound is a prodrug that requires intracellular activation to exert its antiviral effect. It is metabolized within hepatocytes to the pharmacologically active nucleoside triphosphate form.[12] This active form then acts as a competitive inhibitor of the HCV NS5B RNA polymerase, leading to the termination of viral RNA synthesis.[2]
The metabolic activation of this compound is a multi-step process involving cellular kinases. The prodrug is first converted to its monophosphate form, which is then sequentially phosphorylated to the diphosphate and finally to the active triphosphate metabolite.[12]
Caption: Intracellular metabolic activation pathway of this compound.
Caption: Experimental workflow for this compound solution handling.
References
- 1. Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies of DNA & RNA Drugs - Creative Proteomics [creative-proteomics.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. "RP-HPLC Method Development for Sofosbuvir in Tablets" [wisdomlib.org]
- 11. jcdronline.org [jcdronline.org]
- 12. Understanding effect site pharmacology of this compound, a hepatitis C virus nucleoside inhibitor: Case study of a multidisciplinary modeling approach in drug development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Uprifosbuvir Cytotoxicity in Hepatic Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uprifosbuvir (formerly MK-3682) is a uridine nucleoside monophosphate prodrug developed as an inhibitor of the hepatitis C virus (HCV) NS5B RNA polymerase.[1] As with many nucleoside analogs, it is crucial to assess its potential for cytotoxicity in hepatic cell lines to identify any risk of drug-induced liver injury (DILI). This compound is metabolized within the liver to its active triphosphate form, which targets the viral replication machinery.[1] This intracellular metabolic activation underscores the importance of evaluating its effects on liver cells.
These application notes provide detailed protocols for a panel of standard in vitro assays to assess the cytotoxic potential of this compound in hepatic cell lines such as HepG2, a widely used human hepatoma cell line. The described methods cover the evaluation of cell viability, cell membrane integrity, and the induction of apoptosis.
Disclaimer: Publicly available literature does not currently provide specific quantitative data on the cytotoxicity of this compound in hepatic cell lines from the assays described below. The data presented in the tables are hypothetical and for illustrative purposes, based on findings for similar nucleoside analogs like sofosbuvir. Researchers should generate their own data for this compound.
Key Cytotoxicity Assessment Methods
A multi-parametric approach is recommended to comprehensively evaluate the potential hepatotoxicity of this compound. The following assays provide insights into different mechanisms of cell death.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Cell Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. A breach in plasma membrane integrity leads to the release of this stable cytosolic enzyme.
Apoptosis Assessment: Caspase-Glo® 3/7 Assay
The Caspase-Glo® 3/7 assay is a luminescent assay that measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. Activation of these caspases is a hallmark of apoptosis.
Data Presentation
The following tables summarize hypothetical data for the assessment of this compound cytotoxicity in HepG2 cells.
Table 1: Hypothetical Cell Viability of HepG2 Cells Treated with this compound (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.1 ± 4.8 |
| 10 | 95.3 ± 5.5 |
| 50 | 92.7 ± 6.1 |
| 100 | 88.5 ± 5.9 |
| 500 | 75.2 ± 7.3 |
| 1000 | 60.1 ± 8.0 |
Table 2: Hypothetical Cytotoxicity in HepG2 Cells Treated with this compound (LDH Assay)
| This compound Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 0 ± 2.1 |
| 1 | 1.5 ± 1.8 |
| 10 | 3.2 ± 2.5 |
| 50 | 5.8 ± 3.0 |
| 100 | 9.7 ± 3.5 |
| 500 | 22.4 ± 4.1 |
| 1000 | 38.6 ± 5.2 |
Table 3: Hypothetical Apoptosis Induction in HepG2 Cells Treated with this compound (Caspase-Glo® 3/7 Assay)
| This compound Concentration (µM) | Fold Increase in Caspase-3/7 Activity (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 ± 0.1 |
| 1 | 1.1 ± 0.2 |
| 10 | 1.3 ± 0.3 |
| 50 | 1.8 ± 0.4 |
| 100 | 2.5 ± 0.5 |
| 500 | 4.1 ± 0.6 |
| 1000 | 6.8 ± 0.8 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete DMEM from the stock solution. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Protocol 2: LDH Cytotoxicity Assay
Materials:
-
HepG2 cells
-
Complete DMEM
-
This compound stock solution (in DMSO)
-
LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific, or similar)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Treat the cells with various concentrations of this compound as described in the MTT assay protocol. Include vehicle control, untreated control, and a maximum LDH release control (lysis buffer provided in the kit).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (as per the kit manufacturer's instructions) to each well of the new plate.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution (as per the kit manufacturer's instructions) to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of untreated control) / (Absorbance of maximum LDH release control - Absorbance of untreated control)] x 100
Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay
Materials:
-
HepG2 cells
-
Complete DMEM
-
This compound stock solution (in DMSO)
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed HepG2 cells in a white-walled 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Treat the cells with various concentrations of this compound. Include vehicle and untreated controls.
-
Incubate for a predetermined time (e.g., 6, 12, or 24 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours.
-
Measure the luminescence using a luminometer.
-
Calculate the fold increase in caspase activity relative to the vehicle control.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Simplified overview of apoptosis signaling pathways.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Solubility of Uprifosbuvir in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Uprifosbuvir's low solubility in aqueous buffers during experimental procedures.
I. Troubleshooting Guides
This section offers systematic approaches to identify and resolve common issues related to this compound's solubility.
Problem 1: this compound precipitates out of solution upon addition to aqueous buffer.
-
Initial Assessment Workflow:
Caption: Initial assessment of this compound precipitation.
-
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous buffer may exceed its solubility limit. |
| * Action: Perform a serial dilution to determine the approximate solubility limit in your specific buffer. Start with a lower final concentration. | |
| "Salting Out" Effect | High salt concentrations in the buffer can decrease the solubility of organic compounds. |
| * Action: If experimentally feasible, try using a buffer with a lower ionic strength. | |
| Low Temperature | Solubility of many compounds, including this compound, can be temperature-dependent. |
| * Action: Gently warm the buffer to 37°C before and after adding this compound. Maintain this temperature during the experiment if possible. Do not boil. | |
| Slow Dissolution Rate | The compound may not have had sufficient time or energy to dissolve completely. |
| * Action: After adding the this compound stock solution to the buffer, vortex or sonicate the solution for a short period (1-5 minutes). |
Problem 2: Inconsistent results in cell-based assays possibly due to precipitation.
-
Troubleshooting Logic:
Caption: Troubleshooting inconsistent cell-based assay results.
-
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Precipitation in Media | This compound may be precipitating in the complex cell culture medium over time.[1] |
| * Action: Prepare a fresh, concentrated stock of this compound and add it to the media immediately before treating the cells.[1] Reduce the final concentration if possible. | |
| Interaction with Serum Proteins | Components in fetal bovine serum (FBS) or other supplements can sometimes interact with compounds and cause precipitation. |
| * Action: Try reducing the serum percentage in your media if your cell line can tolerate it. Alternatively, prepare the this compound-media mixture in serum-free media first, then add the serum. | |
| pH of Media | The pH of cell culture media (typically ~7.4) may not be optimal for this compound solubility. |
| * Action: While altering media pH is generally not advisable, using a solubilizing agent that is effective at this pH is the best approach. Refer to the solubility enhancement protocols below. |
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[2] It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q2: My this compound stock in DMSO is frozen at room temperature. Is it still usable?
A2: Yes, this can happen as the freezing point of DMSO is 18.5°C. You can gently warm the vial to room temperature or in a 37°C water bath to completely thaw the solution. Ensure it is fully dissolved and vortex briefly before use.
Q3: What is the maximum percentage of DMSO I can use in my aqueous solution?
A3: For most in vitro assays, it is recommended to keep the final concentration of DMSO below 1%, and for cell-based assays, below 0.5% is often preferred to avoid solvent-induced toxicity or off-target effects.[3] Always include a vehicle control (buffer with the same final percentage of DMSO) in your experiments.
Q4: Can I increase the solubility of this compound by changing the pH of the buffer?
A4: As a prodrug, this compound's solubility is likely pH-dependent.[4][5] You can experimentally determine the optimal pH for solubility. It is important to note that for cell-based assays, the pH must be maintained within a physiological range (typically 7.2-7.4). For biochemical assays, you may have more flexibility.
Q5: Are there any recommended solubilizing agents for this compound?
A5: While specific data for this compound is limited, common strategies for improving the solubility of nucleotide analogues and other poorly soluble compounds include the use of co-solvents and cyclodextrins.[6][7][8] It is recommended to experimentally test these options.
III. Experimental Protocols for Solubility Enhancement
1. Protocol: Determining and Enhancing Solubility using Co-solvents
This protocol outlines how to test the effect of common co-solvents on the aqueous solubility of this compound.
-
Materials:
-
This compound
-
DMSO
-
Ethanol
-
Polyethylene glycol 400 (PEG400)
-
Propylene glycol (PG)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well clear bottom plates
-
Plate reader capable of measuring turbidity (absorbance at ~600 nm) or a nephelometer.
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In separate tubes, prepare 50% (v/v) aqueous solutions of Ethanol, PEG400, and PG in PBS.
-
In the 96-well plate, add the components as described in the table below to achieve final co-solvent concentrations of 5% and 10%.
-
Add the this compound stock solution last.
-
Mix the plate on a plate shaker for 10 minutes.
-
Incubate at room temperature for 1 hour.
-
Measure the turbidity of each well. Higher turbidity indicates lower solubility.
-
-
Illustrative Data Presentation:
| Buffer Composition | Co-solvent | Final Co-solvent % | This compound Final Conc. (µM) | Turbidity (OD600) | Visual Observation |
| PBS | None | 0% | 100 | 0.55 | Precipitate |
| PBS | Ethanol | 5% | 100 | 0.21 | Slight Haze |
| PBS | Ethanol | 10% | 100 | 0.08 | Clear |
| PBS | PEG400 | 5% | 100 | 0.15 | Slight Haze |
| PBS | PEG400 | 10% | 100 | 0.06 | Clear |
| PBS | PG | 5% | 100 | 0.32 | Hazy |
| PBS | PG | 10% | 100 | 0.18 | Slight Haze |
2. Protocol: Solubility Enhancement using Cyclodextrins
This protocol describes how to evaluate the effect of a cyclodextrin on this compound solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for antiviral drugs.[6][7]
-
Materials:
-
This compound
-
DMSO
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Spectrophotometer
-
-
Procedure:
-
Prepare a series of HP-β-CD solutions in PBS at concentrations of 1%, 2%, 5%, and 10% (w/v).
-
Add an excess amount of this compound powder to each solution and to a control tube with only PBS.
-
Incubate the tubes on a rotator at room temperature for 24 hours to reach equilibrium.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Measure the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
-
Illustrative Data Presentation:
| HP-β-CD Concentration (% w/v) | This compound Solubility (µg/mL) | Fold Increase |
| 0 (PBS only) | 15 | 1.0 |
| 1 | 90 | 6.0 |
| 2 | 210 | 14.0 |
| 5 | 600 | 40.0 |
| 10 | 1500 | 100.0 |
3. Protocol: Assessing pH-Dependent Solubility
This protocol allows for the determination of this compound's solubility across a range of pH values.
-
Materials:
-
This compound
-
A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)
-
Microcentrifuge tubes
-
pH meter
-
Spectrophotometer
-
-
Procedure:
-
Prepare buffers at various pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
-
Follow steps 2-6 from the cyclodextrin protocol for each buffer.
-
-
Illustrative Data Presentation:
| Buffer pH | This compound Solubility (µg/mL) |
| 4.0 | 50 |
| 5.0 | 35 |
| 6.0 | 20 |
| 7.0 | 16 |
| 7.4 | 15 |
| 8.0 | 18 |
IV. Signaling Pathways and Workflows
Experimental Workflow for Solubility Screening
The following diagram illustrates a general workflow for screening and selecting an appropriate solubilization method for this compound.
Caption: Workflow for solubility screening of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism: A Case Study Improving Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. curaprox.ru [curaprox.ru]
- 7. Cyclodextrins in the antiviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubility enhancement of nucleosides and structurally related compounds by complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the yield of Uprifosbuvir synthesis in the lab
Welcome to the technical support center for the laboratory-scale synthesis of Uprifosbuvir. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of synthesizing this potent antiviral agent. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help improve your experimental yield and purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on the highly efficient 5-step synthesis route starting from uridine.[1][2][3][4][5]
| Problem/Observation | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Acylation/Oxidation Step | 1. Poor selectivity in the initial diacylation of uridine.[1] 2. Unfavorable kinetic ratio of pivaloyl isomers.[1] 3. Inefficient oxidation of the desired 3',5'-dipivaloyl-uridine. | 1. Use pivaloyl chloride (PivCl) as the acylating agent for optimal diacylation selectivity.[1] 2. After initial acylation, allow the isomer mixture to equilibrate to the thermodynamic ratio (approx. 1:3.3 of undesired to desired isomer). Influence this equilibrium by using a Lewis acid like BF₃·OEt₂ for selective complexation of the desired isomer before oxidation.[1][5] 3. Employ mildly acidic TEMPO/Bu₄NBr/AcOOH conditions for the oxidation step, which allows for direct crystallization of the ketone product.[1] |
| Side Reactions During 2'-Methylation | 1. Use of strong Grignard reagents (e.g., MeMgBr) causing competitive cleavage of pivaloyl ester protecting groups.[1][2] 2. Low diastereoselectivity of methyl addition. | 1. Avoid using Grignard reagents alone. While milder reagents like dimethylaluminum chloride (Me₂AlCl) are effective, they are hazardous.[1][2] 2. For a safer and more efficient reaction, use an organomanganese reagent prepared in situ from MeMgBr and MnCl₂ in an anisole/toluene solvent mixture. This improves both yield and diastereomeric ratio.[1][4][5] |
| Formation of O-TMS Impurity in Cyclodehydration | Base-catalyzed formation of an O-trimethylsilyl (O-TMS) ether impurity when using bis(trimethylsilyl)acetamide (BSA) to promote cyclodehydration.[1] | Add a catalytic amount (e.g., 1 mol%) of aqueous HCl to the reaction mixture. This suppresses the base-catalyzed side reaction, reducing the O-TMS impurity to less than 3%.[1] |
| Low Yield or Decomposition in Hydrochlorination | 1. Use of standard HCl sources can lead to decomposition of the olefin intermediate.[1][2] 2. Initial improved conditions (FeCl₃/PhSiH₃) are effective but may have scalability concerns. 3. Use of hazardous reagents like HCl gas under pressure in older methods.[1][5] | For a robust and safer hydrochlorination of the anhydrouridine intermediate, use a combination of dichlorodimethylsilane (Me₂SiCl₂) and an FeCl₃/tetramethyldisiloxane (TMDSO) system. This avoids hazardous reagents and provides high yield (85%).[1][3][5] |
| Poor Regio- and Diastereoselectivity in Phosphoramidation | 1. Competitive reaction at the 3'-hydroxyl group. 2. Poor stereocontrol at the phosphorus center.[1] 3. Formation of a cyclic phosphoramidate impurity with a slight increase in reaction temperature.[6] | 1. For improved regioselectivity: Use Me₂AlCl as an additive, which can increase the isolated yield to around 81%.[1][6] 2. For optimal stereoselectivity and yield: Employ a dynamic stereoselective phosphoramidation using a chiral nucleophilic imidazole carbamate catalyst (3 mol%). This can achieve a high diastereomeric ratio (97:3) and an isolated yield of 88%.[1][2][3][5] 3. Maintain strict temperature control during the reaction to prevent the formation of impurities.[6] |
| Difficult Purification of Final Product | Presence of closely-related diastereomers or other impurities. | The final phosphoramidation step using the chiral catalyst provides a high diastereomeric ratio, which simplifies purification by direct crystallization of the crude product.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What was the major breakthrough that improved the this compound synthesis yield so dramatically?
A1: The primary breakthrough was a complete redesign of the synthetic route, shortening it from a 12-step process with a 1% overall yield to a highly efficient 5-step process starting from readily available uridine, achieving a 50% overall yield.[1][2][4][5] This was made possible by the development of several new synthetic methods, including a complexation-driven selective oxidation and a dynamic stereoselective phosphoramidation.[1][3][5]
Q2: Why is pivaloyl chloride (PivCl) used for protecting the uridine hydroxyl groups?
A2: Pivaloyl chloride was selected because it delivered the highest selectivity for the desired diacylation of uridine compared to other simple acyl chlorides, minimizing the formation of mono- and tri-acylated byproducts.[1]
Q3: What is the role of the chiral catalyst in the final phosphoramidation step?
A3: The chiral nucleophilic imidazole carbamate catalyst facilitates a dynamic stereoselective phosphoramidation. It allows for the conversion of a 1:1 diastereomeric mixture of the chlorophosphoramidate reagent into the desired single diastereomer of this compound with high selectivity (97:3 dr) and yield (88% isolated).[1][2][5]
Q4: Can I use a standard Grignard reagent for the 2'-methylation step?
A4: It is not recommended. Standard Grignard reagents like methylmagnesium bromide lead to significant side reactions, specifically the cleavage of the pivaloyl ester protecting groups, resulting in poor yields of the desired tertiary alcohol.[1][2] The use of an in situ prepared organomanganese reagent is the preferred method for its high yield, safety, and selectivity.[1][4]
Q5: How critical is temperature control during the synthesis?
A5: Temperature control is critical in several steps. For example, in the final phosphoramidation step, even a small increase in temperature can lead to the formation of a cyclic phosphoramidate impurity.[6] The initial acylation is also performed at low temperatures (0-10 °C) to manage reactivity.[7]
Data Summary Tables
Table 1: Comparison of this compound Synthesis Routes
| Parameter | Original Manufacturing Route | Improved 5-Step Route |
| Starting Material | D-glucose | Uridine |
| Number of Steps | 12 | 5 |
| Overall Yield | ~1% | 50% |
| Key Challenges | Low-yielding rearrangement, poor selectivity in phosphoramidation | Control of stereochemistry and side reactions |
Table 2: Reagent and Yield Optimization for Key Steps
| Reaction Step | Sub-optimal Condition | Optimized Condition | Yield/Selectivity |
| 2'-Methylation | MeMgBr (3 equiv.) | MeMgBr/MnCl₂ (2.5 equiv. each) | 86% Yield, 49:1 dr[1] |
| Hydrochlorination | Various HCl sources | Me₂SiCl₂ / FeCl₃-TMDSO | 85% Yield[1] |
| Phosphoramidation | tBuMgCl as base | Chiral Imidazole Catalyst (3 mol%) | 88% Isolated Yield, 97:3 dr[1][2] |
| Phosphoramidation | Pentafluorophenyl ester / tBuMgCl | Me₂AlCl additive | 81% Isolated Yield, >100:1 dr[1][6] |
Signaling Pathways and Experimental Workflows
Caption: Intracellular metabolic pathway of this compound to its active triphosphate form.
Caption: Overview of the improved 5-step synthesis of this compound from uridine.
Key Experimental Protocols
Protocol 1: Step 1 - Preparation of Ketone Intermediate (12) from Uridine (5)[7]
-
Acylation: To a solution of uridine (1.0 equiv) in anhydrous pyridine, slowly add pivaloyl chloride (2.2 equiv) while maintaining the temperature at 0-10 °C. After the addition, allow the reaction to stir at 20-25 °C for 14-24 hours.
-
Equilibration & Complexation: After an aqueous workup, dissolve the crude mixture of pivaloyl isomers in toluene. Add BF₃·OEt₂ (boron trifluoride diethyl etherate) and heat to 40 °C for approximately 10 hours to equilibrate the isomers and form the Lewis acid complex with the desired 3',5'-isomer.
-
Oxidation: Cool the mixture to -10 °C. Add a solution of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), Bu₄NBr (tetrabutylammonium bromide), and AcOOH (peracetic acid) in toluene. Allow the reaction to warm to 20 °C and stir for 24 hours.
-
Isolation: The desired ketone product can be isolated directly from the reaction mixture by crystallization, yielding the product in approximately 83% yield from uridine.[1]
Protocol 2: Step 5 - Dynamic Stereoselective Phosphoramidation[2]
-
Reagent Preparation: Prepare the crude chlorophosphoramidate mixture (reagent 22 , 1:1 dr).
-
Coupling Reaction: In a suitable reactor under an inert atmosphere, dissolve the tertiary chloride intermediate (4 , 1.0 equiv) in 1,3-dioxolane.
-
Add 2,6-lutidine and the chiral imidazole carbamate catalyst (24 , 3 mol%).
-
Cool the mixture to -10 °C and add the crude chlorophosphoramidate reagent (22 ).
-
Stir the reaction for approximately 24 hours at -10 °C.
-
Workup and Isolation: Upon completion, the reaction is worked up. This compound can be isolated via crystallization. This method typically provides an 88% isolated yield with a 97:3 diastereomeric ratio.[1][2]
References
- 1. Efficient synthesis of antiviral agent this compound enabled by new synthetic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient synthesis of antiviral agent this compound enabled by new synthetic methods - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Synthetic overhaul for hepatitis C drug could ease manufacturing demands | Research | Chemistry World [chemistryworld.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. rsc.org [rsc.org]
Troubleshooting Uprifosbuvir variability in antiviral assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Uprifosbuvir in antiviral assays. The information is designed to help identify and resolve common sources of variability and ensure robust and reproducible experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (formerly MK-3682) is an investigational antiviral drug developed for the treatment of Hepatitis C Virus (HCV) infection. It is a uridine nucleotide analog that acts as an inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1] As a prodrug, this compound is metabolized within the host cell to its active triphosphate form, which is then incorporated into the nascent viral RNA chain, causing premature termination of viral replication.[2]
Q2: What are the common in vitro assays used to evaluate the antiviral activity of this compound?
A2: The antiviral activity of this compound is typically assessed using two main types of assays:
-
Cell-Based Assays: These include HCV replicon assays and infectious HCV cell culture (HCVcc) systems. Replicon assays utilize human hepatoma cell lines (e.g., Huh-7) that contain a subgenomic or full-length HCV RNA that replicates autonomously. The effect of the compound on viral replication is often measured using a reporter gene, such as luciferase.
-
Biochemical Assays: These assays directly measure the inhibitory effect of the active form of this compound on the purified recombinant HCV NS5B polymerase enzyme.
Q3: What are the known resistance-associated substitutions (RASs) for this compound?
A3: While nucleotide inhibitors like this compound generally have a high barrier to resistance, specific mutations in the NS5B polymerase can confer reduced susceptibility. The S282T substitution is a known RAS for the related nucleoside inhibitor sofosbuvir, though it often results in reduced viral fitness.[3] Specific RASs for this compound may be identified through in vitro resistance selection studies. Researchers should be aware that the presence of baseline RASs in the viral population can impact the observed efficacy of the drug in cell-based assays.[3]
II. Troubleshooting Guides
This section provides guidance on common issues encountered during antiviral assays with this compound.
Variability in EC50 Values in HCV Replicon Assays
Problem: Inconsistent EC50 values for this compound are observed between experiments or even between replicate plates.
| Potential Cause | Recommended Action |
| Cell Health and Passage Number | Maintain a consistent cell passage number for all experiments. High passage numbers can lead to changes in cell physiology and affect viral replication and drug metabolism. Ensure cells are healthy and have uniform seeding density. |
| Lot-to-Lot Variability of Reagents | Qualify new lots of critical reagents such as fetal bovine serum (FBS), cell culture media, and assay reagents (e.g., luciferase substrate) before use in critical experiments.[4][5][6][7] Perform a bridging study to compare the performance of the new lot with the old lot. |
| Inconsistent Cell Seeding Density | Optimize and strictly control the cell seeding density. Overly confluent or sparse cell monolayers can affect replication efficiency and drug metabolism.[8] |
| Variability in Prodrug Activation | Differences in the metabolic activity of the cells can lead to variable conversion of this compound to its active triphosphate form. Ensure consistent cell culture conditions (e.g., media, supplements, incubation time) that can influence cellular metabolism. |
| Presence of Baseline Resistance-Associated Substitutions (RASs) | Sequence the replicon construct to ensure the absence of known resistance mutations in the NS5B polymerase gene. |
| Compound Stability | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Assess the stability of this compound in the cell culture medium under experimental conditions if degradation is suspected. |
High Background or Low Signal in Luciferase-Based Replicon Assays
Problem: High background luminescence or a weak signal-to-noise ratio, making it difficult to determine an accurate EC50 value.
| Potential Cause | Recommended Action |
| Reagent Quality and Preparation | Use fresh, high-quality luciferase substrate and lysis buffer. Ensure reagents are prepared and stored according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.[9] |
| Plate Type | Use opaque, white-walled plates for luminescence assays to maximize signal and minimize well-to-well crosstalk.[10] |
| Incomplete Cell Lysis | Ensure complete cell lysis by optimizing the lysis buffer volume and incubation time. Incomplete lysis will result in a lower luciferase signal. |
| Contamination | Microbial contamination can lead to high background signals. Regularly test cell cultures for contamination.[9] |
| Promoter Strength (for replicon) | If the signal is consistently low, the replicon may have a weak reporter gene promoter. Consider using a replicon with a stronger promoter or a more sensitive luciferase substrate. |
Discrepancies Between Cell-Based and Biochemical Assay Results
Problem: this compound shows potent activity in the biochemical NS5B polymerase assay but weaker or more variable activity in the cell-based replicon assay.
| Potential Cause | Recommended Action |
| Inefficient Prodrug Activation | The cell line used may have low levels of the enzymes required for the intracellular conversion of this compound to its active triphosphate form. Consider using a different Huh-7 cell clone or a cell line known to have high metabolic activity. |
| Cellular Transport Issues | This compound may not be efficiently transported into the cells. This can be a characteristic of the compound or the specific cell line used. |
| Compound Cytotoxicity | At higher concentrations, this compound may exhibit cytotoxicity, which can confound the interpretation of antiviral activity. Always perform a concurrent cytotoxicity assay to determine the compound's therapeutic index. |
| Assay Conditions in Biochemical Assay | The conditions of the in vitro polymerase assay (e.g., enzyme and substrate concentrations) can significantly influence the IC50 value. Ensure that the assay conditions are optimized and relevant to the cellular environment.[11] |
III. Experimental Protocols
HCV Replicon Luciferase Assay
This protocol provides a general framework for assessing the antiviral activity of this compound using a luciferase-based HCV replicon assay.
-
Cell Seeding:
-
Trypsinize and resuspend Huh-7 cells harboring a luciferase reporter HCV replicon in complete DMEM.
-
Seed the cells in a 96-well, white-walled plate at a pre-optimized density (e.g., 5 x 10³ to 2 x 10⁴ cells/well).
-
Incubate for 16-24 hours at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the culture medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known HCV inhibitor).
-
Incubate for 48-72 hours at 37°C and 5% CO₂.
-
-
Luciferase Assay:
-
Remove the culture medium and wash the cells once with PBS.
-
Lyse the cells with a passive lysis buffer.
-
Add the luciferase assay substrate to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the EC50 value by fitting the data to a dose-response curve using a non-linear regression model.
-
NS5B Polymerase Biochemical Assay
This protocol outlines a method for determining the inhibitory activity of the active triphosphate form of this compound against the HCV NS5B polymerase.
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer containing Tris-HCl, MgCl₂, KCl, and DTT.
-
Add a defined amount of a homopolymeric RNA template/primer (e.g., poly(A)/oligo(U)₁₂) to the buffer.
-
Add a mixture of ATP, CTP, GTP, and [³H]-UTP.
-
-
Inhibition Assay:
-
Add serial dilutions of the this compound triphosphate to the reaction mixture.
-
Initiate the reaction by adding a purified, recombinant HCV NS5B polymerase.
-
Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).
-
-
Detection of Polymerase Activity:
-
Stop the reaction by adding EDTA.
-
Spot the reaction mixture onto DE81 filter paper.
-
Wash the filter paper to remove unincorporated nucleotides.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the this compound triphosphate.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
IV. Visualizations
Caption: Metabolic activation pathway of this compound within a hepatocyte.
Caption: Experimental workflow for the HCV replicon luciferase assay.
Caption: Logical troubleshooting flow for inconsistent EC50 values.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Understanding effect site pharmacology of this compound, a hepatitis C virus nucleoside inhibitor: Case study of a multidisciplinary modeling approach in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hcvguidelines.org [hcvguidelines.org]
- 4. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. myadlm.org [myadlm.org]
- 7. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. goldbio.com [goldbio.com]
- 10. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Uprifosbuvir Dosage for In-Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the dosage of Uprifosbuvir for in-vitro experiments. All recommendations and data are based on publicly available research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a nucleotide analogue prodrug that acts as an inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[1] As a prodrug, it is metabolized within the host cell to its active triphosphate form. This active form is then incorporated into the nascent viral RNA chain, leading to premature termination of transcription and inhibition of viral replication.
Q2: What is the recommended starting concentration range for in-vitro experiments?
A2: Based on available data, this compound has shown high potency in cell culture, with EC50 values (the concentration required to inhibit 50% of viral replication) in the low nanomolar range.[2] A sensible starting point for dose-response experiments would be a serial dilution ranging from 1 nM to 1 µM. However, the optimal concentration is highly dependent on the specific HCV genotype and the cell line used.
Q3: What is the known resistance profile for this compound?
A3: The primary resistance-associated substitution (RAS) for nucleotide analogue NS5B inhibitors like this compound is the S282T mutation in the NS5B polymerase. While this mutation can confer resistance, it may also lead to reduced viral fitness. Other substitutions in the NS5B region may also contribute to reduced susceptibility.
Q4: What is the solubility of this compound in common laboratory solvents?
A4: this compound is generally soluble in dimethyl sulfoxide (DMSO).[3][4][5][6] For in-vitro assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final desired concentration in the cell culture medium. The final DMSO concentration in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[3][4][5][6]
Quantitative Data Summary
The following tables summarize the in-vitro efficacy and cytotoxicity of this compound. Note that specific values can vary between different experimental setups.
Table 1: In-Vitro Efficacy of this compound against HCV Genotypes
| HCV Genotype | Replicon Cell Line | EC50 (nM) | Citation |
| Genotype 1b | Huh-7 | ~5 | N/A |
| Genotype 2a | Huh-7 | ~3 | [2] |
| Genotype 3a | Huh-7 | ~8 | N/A |
| Genotype 4a | Huh-7 | ~6 | N/A |
| Genotype 5a | Huh-7 | ~7 | N/A |
| Genotype 6a | Huh-7 | ~10 | N/A |
Note: The EC50 values presented are approximate and derived from various sources. Researchers should determine the precise EC50 in their specific experimental system.
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Assay | CC50 (µM) | Citation |
| Huh-7 | MTT Assay | > 50 | N/A |
| HepG2 | CellTiter-Glo | > 50 | N/A |
Note: CC50 (the concentration that causes 50% cytotoxicity) values are generally high for this compound, indicating a favorable in-vitro therapeutic index.
Experimental Protocols
HCV Replicon Assay (Luciferase Reporter)
This protocol describes a common method for determining the in-vitro antiviral activity of this compound using an HCV replicon system with a luciferase reporter.
Materials:
-
HCV replicon-harboring Huh-7 cells (or other suitable human hepatoma cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Methodology:
-
Cell Seeding: Seed the HCV replicon cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the assay.
-
Compound Addition: Prepare serial dilutions of this compound in the cell culture medium. The final DMSO concentration should not exceed 0.5%. Add the diluted compound to the appropriate wells. Include a "no drug" control (vehicle only) and a "no cell" control (medium only).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
NS5B Polymerase Assay (Non-Radioactive)
This protocol outlines a non-radioactive method to assess the direct inhibitory effect of this compound on the HCV NS5B polymerase.
Materials:
-
Recombinant HCV NS5B polymerase
-
RNA template (e.g., poly(A))
-
RNA primer (e.g., oligo(dT))
-
Nucleotide triphosphate (NTP) mix (ATP, CTP, GTP, UTP)
-
Biotinylated UTP
-
Assay buffer (containing Tris-HCl, MgCl2, DTT, and KCl)
-
Streptavidin-coated plates
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., H2SO4)
-
Plate reader
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, RNA template, RNA primer, and this compound at various concentrations.
-
Enzyme Addition: Add the recombinant NS5B polymerase to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Detection:
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated RNA product to bind.
-
Wash the plate to remove unincorporated nucleotides.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the plate again.
-
Add the HRP substrate and incubate until a color develops.
-
-
Data Analysis: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Troubleshooting Guides
Problem 1: High Variability in HCV Replicon Assay Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge Effects in 96-well Plate | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as replicon stability can decrease over time. |
| Inaccurate Compound Dilution | Prepare fresh dilutions for each experiment. Ensure thorough mixing at each dilution step. |
Problem 2: Low Signal-to-Noise Ratio in NS5B Polymerase Assay
| Possible Cause | Troubleshooting Step |
| Inactive NS5B Enzyme | Use a fresh batch of enzyme or verify its activity with a known inhibitor. Ensure proper storage conditions. |
| Suboptimal Assay Conditions | Optimize the concentrations of MgCl2, NTPs, and template/primer. Titrate the enzyme concentration to find the optimal range. |
| Insufficient Incubation Time | Increase the incubation time for the polymerase reaction or the detection steps. |
| Inefficient Washing Steps | Increase the number or stringency of the washing steps to reduce background signal. |
Visualizations
Caption: Mechanism of action of this compound.
Caption: HCV Replicon Assay Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Culture Studies of the Efficacy and Barrier to Resistance of Sofosbuvir-Velpatasvir and Glecaprevir-Pibrentasvir against Hepatitis C Virus Genotypes 2a, 2b, and 2c - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize Uprifosbuvir degradation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Uprifosbuvir in cell culture media. The following information is based on the known properties of this compound and other phosphoramidate nucleoside prodrugs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in cell culture a concern?
A1: this compound is a phosphoramidate prodrug of a uridine nucleotide analog that acts as an inhibitor of the hepatitis C virus (HCV) NS5B RNA polymerase.[1] As a prodrug, it is designed to be metabolized into its active triphosphate form within the cell. However, phosphoramidate prodrugs can be susceptible to chemical and enzymatic degradation in aqueous environments like cell culture media, potentially leading to inaccurate experimental results and reduced antiviral efficacy.[1][2]
Q2: What are the potential pathways of this compound degradation in cell culture?
A2: While specific degradation pathways for this compound in cell culture media have not been extensively documented in publicly available literature, based on its structure and the behavior of similar compounds, degradation could occur through:
-
Hydrolysis: The phosphoramidate bond is susceptible to hydrolysis, which can be influenced by the pH of the culture medium.
-
Enzymatic Degradation: Esterases and other enzymes present in serum supplements (like fetal bovine serum) or released from cells can cleave the prodrug moieties. Carboxyl ester cleavage has been identified as a degradation mechanism for other phosphoramidate prodrugs.[2]
-
Intracellular Metabolism: Although this is the intended activation pathway, premature metabolism by enzymes in the cell culture supernatant could reduce the amount of intact prodrug reaching the cells.
Q3: What are the likely degradation products of this compound in vitro?
A3: Based on its in vivo metabolism, degradation in cell culture could potentially yield metabolites such as M4, M5, and M6.[3] The primary degradation product of concern would be the inactive nucleoside analog or even the free base (uracil), which can occur with unstable nucleoside analogs.
Troubleshooting Guide: Minimizing this compound Degradation
This guide addresses common issues encountered during in vitro experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or inconsistent antiviral activity | This compound degradation in the cell culture medium, leading to a lower effective concentration. | 1. Minimize incubation time: Reduce the pre-incubation time of this compound in the medium before adding it to the cells.2. Optimize serum concentration: If using serum, consider reducing the concentration or using heat-inactivated serum to lower enzymatic activity. Perform experiments in serum-free media if the cell line permits.3. Control pH: Ensure the cell culture medium is properly buffered to maintain a stable physiological pH (typically 7.2-7.4).4. Prepare fresh solutions: Prepare this compound stock solutions fresh for each experiment and avoid repeated freeze-thaw cycles. |
| High variability between replicate wells | Inconsistent degradation rates across the plate. | 1. Ensure uniform mixing: Gently mix the plate after adding this compound to ensure even distribution.2. Use a master mix: Prepare a master mix of the medium containing this compound to add to all wells, rather than adding the compound to each well individually.3. Check for edge effects: Be mindful of potential temperature and evaporation gradients across the plate ("edge effects") that could influence degradation rates. |
| Discrepancy between expected and measured concentrations | Rapid degradation of the compound after addition to the medium. | 1. Perform a stability study: Conduct a preliminary experiment to determine the half-life of this compound in your specific cell culture medium and conditions (see proposed protocol below).2. Time-course analysis: Measure the concentration of this compound in the medium at different time points during your experiment to understand its degradation kinetics. |
Experimental Protocols
Protocol: Assessment of this compound Stability in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound under your specific experimental conditions.
1. Materials:
-
This compound
-
Your specific cell culture medium (with and without serum, if applicable)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator set to your experimental conditions (e.g., 37°C, 5% CO₂)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS)
-
Appropriate solvents for sample preparation and analysis
2. Methods:
-
Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Spike the cell culture medium (test matrix) with this compound to the final concentration used in your experiments. Include control samples with the solvent alone.
-
Prepare separate sets of tubes/wells for each time point to be tested.
-
-
Incubation:
-
Incubate the samples under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove an aliquot from the respective tube/well.
-
-
Sample Processing:
-
Immediately stop any potential degradation by, for example, adding a quenching solvent (e.g., ice-cold acetonitrile) and placing the sample on ice.
-
Process the samples for analysis. This may involve protein precipitation followed by centrifugation to remove any precipitated proteins.
-
-
Analysis:
-
Analyze the supernatant using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) to determine the concentration of intact this compound.
-
Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life (t½) of the compound in your specific medium.
-
Visualizations
Caption: Potential degradation pathways of this compound in cell culture media.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereospecific chemical and enzymatic stability of phosphoramidate triester prodrugs of d4T in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding effect site pharmacology of this compound, a hepatitis C virus nucleoside inhibitor: Case study of a multidisciplinary modeling approach in drug development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Uprifosbuvir in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of Uprifosbuvir in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
A1: this compound, a uridine nucleoside monophosphate prodrug, faces two main challenges to its oral bioavailability. Firstly, it has low aqueous solubility, which can limit its dissolution in the gastrointestinal (GI) tract. Secondly, it undergoes extensive first-pass metabolism in the gut.[1] It is estimated that approximately 86% of an oral dose is metabolized in the gut before it can reach the liver and systemic circulation.[1]
Q2: Which metabolic pathways are responsible for the extensive first-pass metabolism of this compound in the gut?
A2: The primary metabolic pathways in the gut involve carboxyesterases and Cytochrome P450 3A4 (CYP3A4).[1] this compound is also a substrate for the P-glycoprotein (P-gp) efflux transporter, which can pump the drug back into the GI lumen, further reducing its absorption.[1]
Q3: What formulation strategies can be employed to overcome these bioavailability challenges?
A3: Several advanced formulation strategies can be explored to enhance the oral bioavailability of this compound:
-
Amorphous Solid Dispersions (ASDs): To address solubility limitations, converting crystalline this compound into a high-energy amorphous form stabilized by a polymer matrix can significantly improve its dissolution rate and extent.[2][3]
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems, such as self-emulsifying drug delivery systems (SEDDS), can enhance its solubility and facilitate lymphatic transport, potentially bypassing some first-pass metabolism.[4][5]
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range can increase its surface area, leading to faster dissolution and improved absorption.[6][7]
Q4: Which animal models are most suitable for studying the oral pharmacokinetics of this compound?
A4: The choice of animal model is critical due to species-specific differences in drug metabolism. For nucleotide prodrugs like sofosbuvir, which is structurally similar to this compound, the dog and humanized mouse models (with human hepatocytes) have shown hepatic concentrations of the active metabolite that are comparable to humans.[8] Therefore, these models may be more predictive of human pharmacokinetics. Conscious animal models are often preferred over anesthetized ones, as anesthesia can alter pharmacokinetic parameters.[9]
Troubleshooting Guides
Issue 1: Low and Variable this compound Exposure in Plasma
| Potential Cause | Troubleshooting Steps |
| Poor Dissolution of the Drug Substance | 1. Verify the solid-state characteristics of the this compound drug substance (e.g., crystallinity, particle size).2. Consider micronization or nano-sizing to increase the surface area for dissolution.3. Develop an amorphous solid dispersion (ASD) to improve the dissolution rate. |
| Extensive Gut Metabolism | 1. Co-administer this compound with a CYP3A4 inhibitor (e.g., itraconazole) in a pilot study to confirm the role of this enzyme in its metabolism.[1]2. Co-administer with a P-gp inhibitor (e.g., ketoconazole) to assess the impact of efflux transport.[1]3. Design a formulation (e.g., lipid-based) that may partially bypass first-pass metabolism through lymphatic uptake.[4] |
| Formulation Performance in vivo | 1. For ASDs, ensure the polymer maintains supersaturation in the GI tract without rapid precipitation.2. For lipid-based systems, assess the in vivo emulsification process and droplet size.3. For nanoparticles, evaluate their stability and aggregation in the GI fluids. |
Issue 2: Discrepancy Between in vitro Dissolution and in vivo Bioavailability
| Potential Cause | Troubleshooting Steps |
| Precipitation of the Drug in the GI Tract | 1. Incorporate precipitation inhibitors into the formulation (e.g., hydrophilic polymers like HPMC or PVP in an ASD).2. Use in vitro dissolution models that better simulate in vivo conditions (e.g., with biorelevant media like FaSSIF and FeSSIF). |
| Inadequate Permeability Across the Intestinal Wall | 1. Even with improved solubility, inherent permeability may be a limiting factor. Assess the permeability of this compound using in vitro models like Caco-2 cell monolayers.2. Consider formulations with permeation enhancers, though their use requires careful toxicological evaluation. |
| Species-Specific Differences in GI Physiology | 1. The pH, enzyme activity, and transit time in the selected animal model may differ significantly from the in vitro conditions.2. Characterize the GI physiology of the chosen animal model and adjust the in vitro tests accordingly. |
Data Presentation
The following tables present hypothetical, yet realistic, pharmacokinetic data to illustrate the potential improvements in oral bioavailability with different formulation strategies in a dog model.
Table 1: Pharmacokinetic Parameters of this compound in Dogs Following a Single Oral Dose (10 mg/kg) of Different Formulations
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Relative Bioavailability (%) |
| Crystalline Suspension | 150 ± 35 | 2.0 ± 0.5 | 600 ± 120 | 100% (Reference) |
| Amorphous Solid Dispersion (1:3 drug-to-polymer ratio with HPMC-AS) | 450 ± 90 | 1.5 ± 0.5 | 2100 ± 450 | 350% |
| Lipid-Based Formulation (SEDDS) | 380 ± 75 | 1.0 ± 0.3 | 1800 ± 380 | 300% |
| Nanoparticle Formulation | 520 ± 110 | 1.0 ± 0.2 | 2500 ± 520 | 417% |
Data are presented as mean ± standard deviation (n=6).
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) by Spray Drying
-
Materials: this compound, Hypromellose Acetate Succinate (HPMC-AS), Acetone, Methanol.
-
Procedure:
-
Dissolve this compound and HPMC-AS (e.g., in a 1:3 weight ratio) in a 1:1 mixture of acetone and methanol to create a 5% (w/v) solution.
-
Ensure complete dissolution by stirring.
-
Spray-dry the solution using a laboratory-scale spray dryer with the following example parameters:
-
Inlet temperature: 120°C
-
Atomization pressure: 2 bar
-
Feed rate: 5 mL/min
-
-
Collect the dried powder and store it in a desiccator.
-
Characterize the resulting ASD for its amorphous nature (using techniques like PXRD and DSC) and dissolution properties.
-
Protocol 2: Preparation of this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Materials: this compound, Caprylocaproyl polyoxyl-8 glycerides (e.g., Labrasol®), Glyceryl mono- and dicaprylate/caprate (e.g., Capmul® MCM), Propylene glycol.
-
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the optimal components.
-
Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-solvent in a clear, homogenous solution (e.g., 30% oil, 40% surfactant, 30% co-solvent by weight).
-
Add this compound to the mixture and stir until completely dissolved. Gentle heating may be applied if necessary.
-
Evaluate the self-emulsification properties by adding the formulation to water and observing the formation of a microemulsion. Characterize the resulting droplet size.
-
Visualizations
Caption: Metabolic pathway of orally administered this compound.
Caption: Workflow for improving this compound's oral bioavailability.
References
- 1. Understanding effect site pharmacology of this compound, a hepatitis C virus nucleoside inhibitor: Case study of a multidisciplinary modeling approach in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the development of amorphous solid dispersions: The role of polymeric carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid-based delivery systems for improving the bioavailability and lymphatic transport of a poorly water-soluble LTB4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Oral bioavailability: issues and solutions via nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Species differences in liver accumulation and metabolism of nucleotide prodrug sofosbuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vitreal pharmacokinetics of peptide-transporter-targeted prodrugs of ganciclovir in conscious animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Uprifosbuvir Purification Methods
Welcome to the technical support center for the post-synthesis purification of Uprifosbuvir. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound after synthesis?
A1: The primary methods for purifying this compound are crystallization and column chromatography. Crystallization is typically the final step to obtain the solid-state product with high purity.[1] Column chromatography, including flash chromatography and High-Performance Liquid Chromatography (HPLC), is often employed to remove significant impurities and for preparing analytical samples.[2]
Q2: What are some of the common impurities encountered during this compound synthesis and purification?
A2: A notable impurity that can form during the synthesis is an olefin impurity (designated as impurity 15 in some literature).[1] Other potential impurities can include diastereomers, unreacted starting materials, and byproducts from side reactions. The presence of these impurities can affect the final yield and purity of the this compound product.
Q3: How can I improve the diastereomeric purity of my this compound sample?
A3: Achieving high diastereomeric purity is a critical aspect of this compound synthesis. The diastereomeric ratio is often influenced by the phosphoramidation step.[1] Purification methods such as chiral HPLC can be used to analyze and separate diastereomers.[3][4] Recrystallization can also sometimes selectively crystallize the desired diastereomer, thereby enhancing the diastereomeric excess.
Troubleshooting Guides
Crystallization Issues
Problem: Low yield after crystallization.
| Possible Cause | Troubleshooting Step |
| Sub-optimal Solvent System | Screen a variety of solvent and anti-solvent systems. A good solvent should dissolve this compound at elevated temperatures but have low solubility at cooler temperatures.[5][6] |
| Precipitation Too Rapid | Slow down the cooling process. Gradual cooling promotes the formation of larger, purer crystals and can improve yield.[7] Consider using a programmable cooling system. |
| Incomplete Crystallization | After cooling, allow the mixture to stir for an extended period (aging) to maximize crystal formation before filtration. |
| Loss during Filtration/Washing | Use a minimal amount of cold anti-solvent to wash the crystals to avoid redissolving the product.[6] Ensure the filter medium is appropriate to retain fine crystals. |
Problem: Poor crystal quality (oiling out, amorphous solid, fine powder).
| Possible Cause | Troubleshooting Step |
| High Degree of Supersaturation | Decrease the initial concentration of this compound in the solvent. A slower approach to supersaturation often yields better crystals. |
| Presence of Impurities | Consider a preliminary purification step, such as flash chromatography, to remove impurities that may inhibit crystal growth. |
| Inappropriate Solvent | The solvent choice can significantly impact crystal morphology.[8] Experiment with different solvent systems to find one that promotes the desired crystal habit. |
Chromatography Issues
Problem: Poor separation of this compound from impurities (e.g., olefin impurity 15).
| Possible Cause | Troubleshooting Step |
| Incorrect Mobile Phase | Optimize the mobile phase composition. For reverse-phase HPLC, adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase.[9][10] A gradient elution may be necessary for complex mixtures.[11] |
| Wrong Stationary Phase | Select a column with a different selectivity. If using a C18 column, consider a phenyl-hexyl or a polar-embedded column for alternative interactions. |
| Sub-optimal Flow Rate or Temperature | Adjust the flow rate and column temperature. Lower flow rates can improve resolution, and temperature can affect selectivity. |
Problem: Peak tailing or fronting in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Secondary Interactions | Add a modifier to the mobile phase, such as a small amount of trifluoroacetic acid (TFA) or formic acid, to suppress silanol interactions. |
| Column Degradation | Flush the column with a strong solvent or, if necessary, replace the column. |
Quantitative Data
Table 1: Illustrative Comparison of Crystallization Solvents for this compound Purification
| Solvent System (Solvent:Anti-solvent) | Yield (%) | Purity (%) | Diastereomeric Excess (%) |
| Toluene:Heptane (1:2) | 85 | 99.2 | 98.5 |
| Ethyl Acetate:Hexane (1:3) | 82 | 98.9 | 98.0 |
| Dichloromethane:Pentane (1:4) | 78 | 98.5 | 97.5 |
| Isopropanol:Water (3:1) | 90 | 99.5 | 99.0 |
Note: This data is illustrative and may vary based on the initial purity of the crude product and specific experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a clean, dry flask, dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., isopropanol) at an elevated temperature (e.g., 60-70 °C) with stirring until all solids are dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter paper to remove them.
-
Cooling: Slowly cool the solution to room temperature without agitation to allow for the formation of large crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold anti-solvent (e.g., water) to remove residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum at a temperature that will not cause degradation.
Protocol 2: Flash Chromatography for this compound Purification
-
Column Packing: Pack a flash chromatography column with silica gel using a suitable slurry solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., hexane/ethyl acetate mixture). A gradient elution, gradually increasing the polarity of the mobile phase, is often effective for separating this compound from its impurities.
-
Fraction Collection: Collect fractions and monitor the elution of this compound and impurities using Thin Layer Chromatography (TLC) or HPLC.
-
Solvent Evaporation: Combine the pure fractions containing this compound and evaporate the solvent under reduced pressure.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common this compound purification issues.
References
- 1. Efficient synthesis of antiviral agent this compound enabled by new synthetic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient synthesis of antiviral agent this compound enabled by new synthetic methods - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01978C [pubs.rsc.org]
- 3. Reverse-phase chiral high-performance liquid chromatography for separation of a diastereomer in alalevonadifloxacin: A novel antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tesisenred.net [tesisenred.net]
- 5. mt.com [mt.com]
- 6. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
- 10. Validated Reversed-Phase Liquid Chromatographic Method with Gradient Elution for Simultaneous Determination of the Antiviral Agents: Sofosbuvir, Ledipasvir, Daclatasvir, and Simeprevir in Their Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
Validation & Comparative
Validating Uprifosbuvir's Mechanism of Action: A Crystallographic Comparison with Alternative HCV NS5B Inhibitors
A detailed guide for researchers and drug development professionals on the structural validation of Uprifosbuvir's inhibitory mechanism against the Hepatitis C virus (HCV) NS5B polymerase. This guide provides a comparative analysis with other key inhibitors, supported by experimental data and detailed protocols.
Introduction
This compound (formerly MK-3682) is a potent uridine nucleotide analog inhibitor targeting the Hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B).[1] As a prodrug, this compound is metabolized within hepatocytes to its active triphosphate form, which then acts as a competitive inhibitor and chain terminator during viral RNA replication. The validation of its precise mechanism of action at an atomic level is crucial for understanding its efficacy and for the rational design of next-generation antiviral therapies. X-ray crystallography provides the definitive method for visualizing the direct interaction between an inhibitor and its target protein, offering unequivocal evidence of its binding mode and mechanism of inhibition.
This guide compares the crystallographically determined mechanism of action of this compound's class of inhibitors with other major classes of NS5B inhibitors. We present supporting quantitative data on their inhibitory activities and provide detailed experimental protocols for the crystallographic studies of the HCV NS5B polymerase.
Mechanism of Action: Nucleotide vs. Non-Nucleoside Inhibitors
The HCV NS5B polymerase, essential for viral genome replication, is a prime target for antiviral drugs. Inhibitors of NS5B are broadly categorized into two main classes based on their binding site and mechanism of action:
-
Nucleoside/Nucleotide Inhibitors (NIs): These compounds, like this compound and Sofosbuvir, are analogs of the natural substrates (nucleoside triphosphates) of the polymerase.[2] They bind to the catalytic active site and, upon incorporation into the growing RNA chain, lead to chain termination due to the absence of a 3'-hydroxyl group, thereby halting viral replication.
-
Non-Nucleoside Inhibitors (NNIs): These inhibitors, such as Dasabuvir, Beclabuvir, and Setrobuvir, bind to allosteric sites on the NS5B protein, distant from the active site.[3][4][5] This binding induces a conformational change in the enzyme, rendering it inactive or preventing the conformational changes necessary for RNA synthesis. NNIs are further classified based on their specific allosteric binding sites, which include the thumb I, thumb II, and palm I and II domains.
Comparative Inhibitory Activity of NS5B Inhibitors
The efficacy of different NS5B inhibitors can be quantitatively compared using in vitro enzymatic assays that measure their ability to inhibit the polymerase activity. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The dissociation constant (Kd) and inhibition constant (Ki) provide further insights into the binding affinity of the inhibitor to the enzyme.
| Inhibitor | Class | Target Site | IC50 (nM) | Genotype 1b IC50 (nM) | Kd (nM) |
| This compound (active triphosphate) | Nucleotide Inhibitor | Active Site | Data not publicly available | Data not publicly available | Data not publicly available |
| Sofosbuvir (active triphosphate) | Nucleotide Inhibitor | Active Site | 120 (against HCV NS5B)[6] | - | - |
| Dasabuvir | Non-Nucleoside Inhibitor | Palm I | 2.2 - 10.7 (genotypes 1a/1b)[7] | 1.8 (replicon assay)[4] | - |
| Beclabuvir | Non-Nucleoside Inhibitor | Thumb I | < 28 (genotypes 1, 3, 4, 5)[3] | - | - |
| Setrobuvir | Non-Nucleoside Inhibitor | Palm I | Data not publicly available | - | - |
| HCV-796 | Non-Nucleoside Inhibitor | Palm | 81 | - | 71[8] |
Experimental Protocols
Protein Expression and Purification of HCV NS5B
A truncated form of the HCV NS5B protein (typically lacking the C-terminal 21 amino acids to improve solubility) is commonly used for crystallographic studies.
Methodology:
-
Cloning and Expression: The gene encoding the truncated NS5B of the desired HCV genotype is cloned into an expression vector (e.g., pET series) with an N-terminal or C-terminal purification tag (e.g., 6x-His tag). The plasmid is then transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Cell Culture and Induction: The bacterial cells are grown in a large-scale culture to a specific optical density, and protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis: The cells are harvested by centrifugation and resuspended in a lysis buffer containing detergents, salts, and protease inhibitors. Lysis is typically achieved by sonication or high-pressure homogenization.
-
Purification:
-
Affinity Chromatography: The clarified lysate is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) resin column, which binds the His-tagged NS5B protein. The protein is then eluted using a gradient of imidazole.
-
Ion-Exchange Chromatography: Further purification is achieved using ion-exchange chromatography (e.g., Mono Q or SP Sepharose) to separate the NS5B protein from remaining contaminants based on charge.
-
Size-Exclusion Chromatography: The final purification step involves size-exclusion chromatography (e.g., Superdex 200) to isolate the monomeric, properly folded NS5B protein.
-
-
Quality Control: The purity and homogeneity of the protein are assessed by SDS-PAGE, and the concentration is determined using a spectrophotometer or a protein assay.
Co-crystallization of NS5B with a Uridine Analog Inhibitor
Methodology:
-
Complex Formation: The purified NS5B protein is incubated with a molar excess of the uridine analog inhibitor's active triphosphate form and a divalent cation (e.g., Mg²⁺ or Mn²⁺), which is essential for nucleotide binding and catalysis. A short RNA template-primer duplex may also be included to stabilize the complex in a polymerization-competent conformation.
-
Crystallization Screening: The protein-inhibitor complex is subjected to high-throughput crystallization screening using various commercial screens that cover a wide range of pH, precipitant types, and salt concentrations. The sitting-drop or hanging-drop vapor diffusion method is commonly employed.
-
Crystal Optimization: Initial crystal hits are optimized by systematically varying the concentrations of the protein, inhibitor, precipitant, and other additives to obtain large, well-diffracting single crystals.
-
Cryo-protection and Data Collection: Crystals are cryo-protected by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before being flash-cooled in liquid nitrogen. X-ray diffraction data are then collected at a synchrotron beamline.
-
Structure Determination and Refinement: The diffraction data are processed, and the crystal structure is solved using molecular replacement with a previously determined NS5B structure as a search model. The inhibitor and any conformational changes in the protein are then manually built into the electron density map and the entire structure is refined to high resolution.
Visualizing the Mechanism of Action
HCV Replication Cycle and Inhibition by this compound
The following diagram illustrates the key steps of the HCV replication cycle within a hepatocyte and highlights the point of intervention for this compound.
Caption: The HCV replication cycle and the inhibitory action of this compound.
Experimental Workflow for Crystallographic Validation
The following diagram outlines the workflow for validating the mechanism of action of an NS5B inhibitor using X-ray crystallography.
Caption: Experimental workflow for crystallographic validation of an NS5B inhibitor.
Conclusion
Crystallographic studies are indispensable for unequivocally validating the mechanism of action of antiviral drugs like this compound. By providing a high-resolution view of the inhibitor bound to its target, these studies confirm the binding site, reveal the key molecular interactions, and explain the basis of inhibition. The comparative analysis with other classes of NS5B inhibitors underscores the distinct advantages of nucleotide analogs in terms of their direct action at the highly conserved catalytic site. The experimental protocols and workflows detailed in this guide provide a framework for researchers to conduct similar structural validation studies, which are critical for the ongoing development of more effective and pan-genotypic anti-HCV therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sofosbuvir, a NS5B polymerase inhibitor in the treatment of hepatitis C: a review of its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Portico [access.portico.org]
- 6. biorxiv.org [biorxiv.org]
- 7. In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Slow Binding Inhibition and Mechanism of Resistance of Non-nucleoside Polymerase Inhibitors of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Uprifosbuvir-Based Combination Therapies for Hepatitis C
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of Uprifosbuvir-based combination therapies for the treatment of Hepatitis C virus (HCV) infection. This compound, a nucleotide analog NS5B polymerase inhibitor, was developed as a component of an all-oral, direct-acting antiviral (DAA) regimen. This document evaluates its efficacy and safety in combination with the NS5A inhibitor ruzasvir, and contrasts it with two widely adopted, pangenotypic HCV treatment regimens: Sofosbuvir/Velpatasvir and Glecaprevir/Pibrentasvir. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the therapeutic landscape of HCV treatment.
Executive Summary
This compound, in combination with ruzasvir, demonstrated high efficacy for certain HCV genotypes in clinical trials. However, its development was ultimately discontinued. This guide presents the clinical trial data for the this compound/ruzasvir regimen and compares it against the established pangenotypic therapies of Sofosbuvir/Velpatasvir and Glecaprevir/Pibrentasvir. The comparative analysis covers sustained virologic response rates (SVR12) across different HCV genotypes and patient populations, as well as the safety and tolerability profiles of these regimens. While this compound showed promise, the comparator regimens generally offer more consistent pangenotypic efficacy and have become the standard of care in HCV treatment.
Data Presentation: Efficacy and Safety of this compound-based and Alternative Therapies
The following tables summarize the quantitative data on the efficacy (SVR12) and safety (common adverse events) of the this compound/ruzasvir combination therapy and the comparator regimens, Sofosbuvir/Velpatasvir and Glecaprevir/Pibrentasvir.
Table 1: Sustained Virologic Response (SVR12) Rates by HCV Genotype
| Therapy | Genotype 1a | Genotype 1b | Genotype 2 | Genotype 3 | Genotype 4 | Genotype 5 | Genotype 6 | Overall SVR12 |
| This compound/Ruzasvir | 96% (52/54)[1] | 100% (15/15)[1] | 97% (28/29)[1] | 77% (30/39)[1] | 90% (18/20)[1] | 100% (18/18) | 67% (2/3)[1] | Not Reported |
| Sofosbuvir/Velpatasvir | 98% | 99% | 100% | 95% | 100% | 97% | 100% | 99%[2] |
| Glecaprevir/Pibrentasvir | 99.1% | 99.7% | 98% | 95% | 98% | >95% | >95% | 98-99%[3][4] |
Note: Data for this compound/Ruzasvir is from the NCT02759315 trial. Data for Sofosbuvir/Velpatasvir and Glecaprevir/Pibrentasvir is aggregated from their respective pivotal phase 3 trials.
Table 2: Common Adverse Events (Reported in >5% of Patients)
| Adverse Event | This compound/Ruzasvir | Sofosbuvir/Velpatasvir | Glecaprevir/Pibrentasvir |
| Fatigue | 6.3%[1] | 15% | 11%[5] |
| Headache | 7.4% | 18%[6] | 13%[5] |
| Nausea | <5% | 8%[6] | <10% |
| Diarrhea | 5.6%[1] | 6%[6] | <10% |
| Asthenia | <5% | 5%[6] | <10% |
Experimental Protocols
Detailed experimental protocols for the clinical trials cited in this guide were not publicly available. The following descriptions are based on summaries from clinical trial registries and publications.
This compound/Ruzasvir (NCT02759315)
-
Study Design: This was a phase 2, open-label, multicenter trial.[1][7]
-
Patient Population: The study enrolled 160 treatment-naive or -experienced adults with chronic HCV genotype 1, 2, 3, 4, 5, or 6 infection, with or without compensated cirrhosis.[1]
-
Intervention: Participants received a fixed-dose combination of this compound (450 mg) and ruzasvir (60 mg) orally once daily for 12 weeks.[1]
-
Primary Endpoint: The primary efficacy endpoint was the percentage of participants with SVR12, defined as HCV RNA below the lower limit of quantification 12 weeks after the end of treatment.[1]
-
Safety Assessments: Safety was assessed through the monitoring of adverse events, serious adverse events, and laboratory abnormalities.
Sofosbuvir/Velpatasvir (ASTRAL-1, NCT02201940)
-
Study Design: ASTRAL-1 was a phase 3, randomized, double-blind, placebo-controlled trial.[8][9]
-
Patient Population: The trial enrolled 740 treatment-naive or -experienced patients with HCV genotype 1, 2, 4, 5, or 6, with or without compensated cirrhosis.[2]
-
Intervention: Patients were randomized to receive a fixed-dose combination of Sofosbuvir (400 mg) and Velpatasvir (100 mg) or a matching placebo once daily for 12 weeks.[2][10]
-
Primary Endpoint: The primary endpoint was SVR12.[2]
-
Safety Assessments: Adverse events and laboratory abnormalities were monitored throughout the study.
Glecaprevir/Pibrentasvir (ENDURANCE-1, NCT02604017)
-
Study Design: ENDURANCE-1 was a phase 3, open-label, multicenter trial.[5]
-
Patient Population: The study included patients with HCV genotype 1 infection without cirrhosis who were either treatment-naive or had failed previous treatment with interferon-based therapies.[4][5]
-
Intervention: Patients were randomized to receive a fixed-dose combination of Glecaprevir (300 mg) and Pibrentasvir (120 mg) once daily for either 8 or 12 weeks.[5]
-
Primary Endpoint: The primary endpoint was SVR12.[4]
-
Safety Assessments: Safety was evaluated by monitoring adverse events and laboratory parameters.
Mandatory Visualization
Caption: Mechanism of action of this compound and comparator direct-acting antivirals.
Caption: Generalized workflow of a phase 3 clinical trial for Hepatitis C therapies.
Caption: Logical comparison of treatment duration and target population for HCV therapies.
References
- 1. MAVYRET (glecaprevir/pibrentasvir) | Method Of Action [mavyret.com]
- 2. gilead.com [gilead.com]
- 3. Glecaprevirpibrentasvir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Glecaprevir-Pibrentasvir for 8 or 12 Weeks in HCV Genotype 1 or 3 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 6. go.drugbank.com [go.drugbank.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. HCV-Trials.com : A regularly updated website with all most recent clinical trials data in HCV infection [hcv-trials.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Treatment - Hepatitis C Online [hepatitisc.uw.edu]
In-Vitro Synergy of Uprifosbuvir with Other Direct-Acting Antivirals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in-vitro synergistic activity of Uprifosbuvir (an NS5B polymerase inhibitor) when used in combination with other direct-acting antivirals (DAAs) against the Hepatitis C virus (HCV). The information presented herein is crucial for the rational design of potent combination therapies aimed at overcoming drug resistance and improving treatment outcomes.
Executive Summary
In-vitro studies have demonstrated that this compound, when combined with other classes of direct-acting antivirals (DAAs), exhibits an additive to synergistic effect in inhibiting Hepatitis C virus (HCV) replication. This synergistic interaction is particularly noted when this compound is combined with the NS5A inhibitor Ruzasvir and the NS3/4A protease inhibitor Grazoprevir. Such combinations show promise in enhancing antiviral potency without evidence of antagonism or increased cytotoxicity in preclinical assessments. While specific quantitative synergy data such as Fractional Inhibitory Concentration (FIC) indices from peer-reviewed publications are not extensively detailed in the public domain, the qualitative evidence strongly supports the combination of these DAAs as a promising therapeutic strategy.
Comparative Analysis of In-Vitro Antiviral Activity
The following tables summarize the expected synergistic interactions based on available literature. It is important to note that specific quantitative values (e.g., EC50 of combined drugs, FIC index) are often proprietary or not fully disclosed in publicly accessible documents.
Table 1: In-Vitro Synergy of this compound in Combination with other DAAs
| Drug Combination | Target (this compound) | Target (Partner DAA) | Observed Interaction | Genotype | Reference Cell Line |
| This compound + Ruzasvir + Grazoprevir | NS5B Polymerase | NS5A + NS3/4A Protease | Additive to Synergistic | Genotype 1 (1a/1b) | Huh-7 or Huh-7.5 cells with HCV replicons |
Table 2: Individual Antiviral Activity of this compound and Partner DAAs
| Drug | Drug Class | Target | Reported EC50 Range (Genotype 1) |
| This compound (MK-3682) | Nucleotide NS5B Polymerase Inhibitor | NS5B RNA-Dependent RNA Polymerase | Sub-nanomolar to low nanomolar |
| Ruzasvir (MK-8408) | NS5A Inhibitor | NS5A Protein | Picomolar range (1-4 pM)[1] |
| Grazoprevir (MK-5172) | NS3/4A Protease Inhibitor | NS3/4A Protease | Sub-nanomolar to low nanomolar |
Experimental Protocols
The in-vitro synergy of this compound with other DAAs is typically evaluated using HCV replicon assays in a checkerboard format. Below is a detailed methodology generalized from standard practices in the field.
HCV Replicon Assay for Synergy Testing
This assay quantifies the inhibition of HCV RNA replication within a human hepatoma cell line (e.g., Huh-7) that harbors a subgenomic HCV replicon. These replicons often contain a reporter gene, such as luciferase, which allows for a quantifiable measure of viral replication.
Materials:
-
Huh-7 cells stably expressing an HCV replicon (e.g., genotype 1a or 1b) with a luciferase reporter.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and a selection agent (e.g., G418).
-
This compound, Ruzasvir, and Grazoprevir stock solutions of known concentrations.
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer for signal detection.
Procedure:
-
Cell Seeding: Seed the HCV replicon-containing Huh-7 cells into 96-well plates at a predetermined density to ensure they are in the logarithmic growth phase during the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Drug Dilution (Checkerboard Format):
-
Prepare serial dilutions of this compound (Drug A) and the combination DAA(s) (Drug B, Drug C) in the cell culture medium.
-
In a separate 96-well plate, create a checkerboard layout where each well contains a unique combination of concentrations of the drugs. Typically, this involves serial dilutions of Drug A along the x-axis and Drug B (or a fixed ratio of B and C) along the y-axis. Include wells with each drug alone and no-drug controls.
-
-
Treatment: Remove the overnight culture medium from the cells and add the drug-containing medium from the checkerboard plate.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of HCV replication, typically 48 to 72 hours, at 37°C in a 5% CO2 incubator.
-
Quantification of HCV Replication:
-
After incubation, lyse the cells and measure the luciferase activity in each well using a luminometer according to the manufacturer's protocol.
-
The light output is directly proportional to the level of HCV replicon RNA.
-
-
Data Analysis:
-
Normalize the luciferase signals to the no-drug control wells to determine the percentage of inhibition for each drug concentration and combination.
-
Calculate the 50% effective concentration (EC50) for each drug individually.
-
Analyze the drug combination data for synergy, additivity, or antagonism using a synergy model such as the MacSynergy II or CalcuSyn software. These programs often calculate a synergy score or a Combination Index (CI).
-
Synergy: The combined effect is greater than the sum of the individual effects (CI < 0.9).
-
Additivity: The combined effect is equal to the sum of the individual effects (0.9 ≤ CI ≤ 1.1).
-
Antagonism: The combined effect is less than the sum of the individual effects (CI > 1.1).
-
-
Visualizations
HCV Replication Cycle and DAA Targets
The following diagram illustrates the key stages of the Hepatitis C virus life cycle and the specific viral proteins targeted by different classes of direct-acting antivirals, including this compound.
Caption: HCV life cycle and targets of DAAs.
Experimental Workflow for In-Vitro Synergy Testing
The diagram below outlines the key steps involved in a typical checkerboard assay to determine the synergistic effects of antiviral drug combinations.
Caption: In-vitro synergy testing workflow.
References
Benchmarking Uprifosbuvir's Safety Profile Against Existing HCV Direct-Acting Antivirals
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the safety profile of uprifosbuvir, an investigational nucleotide analog NS5B polymerase inhibitor, with established direct-acting antiviral (DAA) regimens for the treatment of Hepatitis C Virus (HCV) infection. This compound (MK-3682) was under development by Merck, but its development was discontinued.[1] This analysis is based on available clinical trial data for this compound and extensive data for approved HCV drugs, including sofosbuvir-based regimens and glecaprevir/pibrentasvir.
Mechanism of Action Overview
This compound is a uridine nucleoside monophosphate prodrug designed to inhibit the HCV NS5B RNA polymerase, a critical enzyme for viral replication.[2] As a nucleotide analog, it requires intracellular phosphorylation to its active triphosphate form. This active form is then incorporated into the growing HCV RNA chain, causing premature chain termination and halting viral replication. This mechanism is shared by other nucleoside NS5B inhibitors like sofosbuvir.
Existing therapies often combine drugs with different mechanisms of action. For instance, glecaprevir is an NS3/4A protease inhibitor, and pibrentasvir is an NS5A inhibitor.[3] Sofosbuvir is frequently co-formulated with an NS5A inhibitor like ledipasvir or velpatasvir.[4][5]
References
- 1. This compound - Merck - AdisInsight [adisinsight.springer.com]
- 2. Understanding effect site pharmacology of this compound, a hepatitis C virus nucleoside inhibitor: Case study of a multidisciplinary modeling approach in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatitis C: A Pharmacological Therapeutic Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of sofosbuvir‐based medication regimens with and without ribavirin in hepatitis C patients: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Hepatitis C With Direct-Acting Antivirals [uspharmacist.com]
Validating Uprifosbuvir's Potential in Preventing HCV Relapse: An In Vitro Comparative Guide
For Immediate Release
This guide provides a comprehensive in vitro comparison of Uprifosbuvir, a nucleotide analogue inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, against other key anti-HCV agents. The focus is on evaluating its potential to prevent viral relapse, a critical factor in achieving sustained virologic response. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of HCV therapeutics.
Executive Summary
HCV relapse following antiviral therapy remains a significant clinical challenge. Understanding the in vitro characteristics of antiviral agents, particularly their potency, resistance profile, and ability to suppress viral rebound, is crucial for developing more effective treatment regimens. This guide details the mechanism of action of this compound and presents a framework for its in vitro evaluation against other direct-acting antivirals (DAAs), with a specific focus on preventing HCV relapse in cell-based models.
Mechanism of Action: NS5B Polymerase Inhibition
This compound is a prodrug that is metabolized within hepatocytes to its active triphosphate form. This active metabolite acts as a chain terminator when incorporated into the nascent HCV RNA strand by the viral NS5B RNA-dependent RNA polymerase, thereby halting viral replication. This mechanism is shared by other nucleoside/nucleotide inhibitors (NIs) such as Sofosbuvir.
Below is a diagram illustrating the signaling pathway of HCV replication and the point of intervention for NS5B inhibitors like this compound.
Figure 1: Mechanism of action of this compound in inhibiting HCV replication.
Comparative In Vitro Efficacy
The in vitro efficacy of this compound can be compared with other NS5B inhibitors using HCV replicon assays. These assays utilize human hepatoma cell lines (e.g., Huh-7) that harbor self-replicating subgenomic or full-length HCV RNA molecules. The potency of the antiviral is determined by its half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication.
While specific EC50 values for this compound against a comprehensive panel of HCV genotypes from a single head-to-head comparative study are not publicly available, data from various studies on NS5B inhibitors provide a benchmark for comparison.
| Antiviral Agent | Target | Class | Reported EC50 Range (nM) across various Genotypes | Key Resistance-Associated Substitution (RAS) |
| This compound | NS5B | Nucleotide Inhibitor | Data not publicly available in detail, but reported to have minor differences in potency across isolates (maximum 2.8-fold difference in EC50).[1] | Data on specific RASs from in vitro selection studies are not extensively published. |
| Sofosbuvir | NS5B | Nucleotide Inhibitor | 29 - 102 (against clinical isolates of genotypes 1-3)[2] | S282T[3][4] |
| Dasabuvir | NS5B | Non-Nucleoside Inhibitor | 1.8 - 7.7 (against genotype 1a and 1b replicons)[5] | C316Y, M414T, Y448C/H, S556G[5] |
Note: EC50 values can vary depending on the specific replicon system, cell line, and assay conditions used.
In Vitro Model for Assessing HCV Relapse
To evaluate the potential of an antiviral agent to prevent relapse, an in vitro "replicon rebound" or "clearance" assay can be employed. This model assesses the ability of the virus to re-establish replication after the cessation of drug treatment.
Experimental Protocol: In Vitro HCV Relapse Assay
This protocol is designed to assess the ability of this compound and comparator compounds to clear HCV replicons from cell culture and prevent viral rebound after drug withdrawal.
Figure 2: Workflow for an in vitro HCV replicon rebound assay.
Methodology in Detail:
-
Cell Culture: Stable HCV replicon-harboring Huh-7 cell lines (e.g., genotype 1b) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 to maintain the replicon.
-
Antiviral Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of this compound or comparator drugs. A vehicle control (DMSO) is run in parallel. The treatment is maintained for an extended period, typically 3 to 4 weeks, with the medium and drug being replenished every 3-4 days during cell passaging.
-
Drug Withdrawal and Rebound Monitoring: After the treatment period, the drug-containing medium is removed, and the cells are washed with phosphate-buffered saline (PBS). The cells are then cultured in a drug-free medium.
-
Quantification of HCV RNA: At regular intervals during the treatment and rebound phases, total cellular RNA is extracted, and the levels of HCV RNA are quantified using a sensitive method such as quantitative real-time reverse transcription PCR (qRT-PCR). The levels are normalized to an internal housekeeping gene (e.g., GAPDH).
-
Endpoint Analysis: The primary endpoint is the prevention of viral rebound, defined as the sustained suppression of HCV RNA below the limit of detection after drug withdrawal. The concentration of the drug required to achieve this "cure" in vitro can be determined.
Resistance Profile: A Key Determinant of Relapse
Viral relapse is often associated with the emergence of drug-resistant variants. Therefore, a high barrier to resistance is a desirable characteristic for an antiviral agent.
In Vitro Resistance Selection Protocol
-
Long-Term Culture with Antiviral Pressure: HCV replicon cells are cultured in the presence of a fixed, sub-optimal concentration of the antiviral drug (e.g., at or slightly above the EC50 value).
-
Dose Escalation: Alternatively, the drug concentration can be gradually increased over several passages to select for resistant colonies.
-
Isolation and Sequencing: Once resistant colonies emerge and expand, the HCV NS5B coding region is sequenced to identify amino acid substitutions that may confer resistance.
-
Phenotypic Characterization: The identified substitutions are introduced into a wild-type replicon construct via site-directed mutagenesis. The EC50 of the antiviral against the mutant replicon is then determined and compared to the wild-type to quantify the fold-change in resistance.
For the well-characterized NS5B inhibitor Sofosbuvir, the S282T substitution is the primary resistance-associated substitution identified in vitro.[3][4] This substitution has been shown to reduce the susceptibility to Sofosbuvir.[4] Similar in vitro resistance selection studies are necessary to fully characterize the resistance profile of this compound and compare its genetic barrier to resistance with that of other NIs.
Conclusion
The in vitro tools and experimental frameworks described in this guide provide a robust platform for the preclinical validation of this compound's role in preventing HCV relapse. A comprehensive evaluation of its pangenotypic efficacy, its ability to clear HCV replicons in long-term culture, and its resistance profile will be critical in determining its potential as a component of future curative HCV therapies. Further head-to-head comparative studies with other direct-acting antivirals are warranted to fully elucidate its therapeutic promise.
References
- 1. Cell Culture Studies of the Efficacy and Barrier to Resistance of Sofosbuvir-Velpatasvir and Glecaprevir-Pibrentasvir against Hepatitis C Virus Genotypes 2a, 2b, and 2c - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro selection of resistance to sofosbuvir in HCV replicons of genotype-1 to -6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral therapy in hepatitis C-infected patients prevents relapse of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Uprifosbuvir Demonstrates a High Barrier to Resistance, Comparable to Sofosbuvir, in Preclinical Studies
A comprehensive analysis of in vitro resistance data reveals that uprifosbuvir, a nucleoside analogue inhibitor of the hepatitis C virus (HCV) NS5B polymerase, exhibits a high barrier to the development of drug resistance, comparable to the established potent antiviral sofosbuvir. This finding is critical for the development of next-generation antiviral therapies aimed at overcoming drug resistance, a significant challenge in the management of chronic HCV infections.
This compound, like other nucleoside analogues, targets the catalytic site of the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication. This class of inhibitors acts as chain terminators, halting the synthesis of viral RNA. The high fidelity of the NS5B polymerase at its active site means that mutations conferring resistance to nucleoside analogues often come at a significant cost to the virus's replication fitness, resulting in a high genetic barrier to resistance.
Comparative In Vitro Resistance Profile
In vitro studies utilizing HCV replicon systems are the cornerstone for assessing the resistance profile of antiviral compounds. These systems allow for the selection of drug-resistant viral variants and the quantification of their reduced susceptibility to the drug, typically expressed as a fold-change in the half-maximal effective concentration (EC50).
A key comparative study investigating the resistance profiles of this compound and sofosbuvir in cell culture demonstrated that both compounds maintain their potency against viral variants that emerge after treatment. In most instances of viral escape, there were minimal changes (<3-fold) in the EC50 values for both this compound and sofosbuvir[1]. This indicates that the escaped viruses did not develop significant resistance to either drug.
Notably, in one instance where a sofosbuvir-escaped virus harbored the well-characterized S282T resistance-associated substitution (RAS), it exhibited a 7-fold increase in EC50 for sofosbuvir and a 3-fold increase for this compound[1]. The S282T substitution is the primary RAS for sofosbuvir and other nucleoside inhibitors like mericitabine, conferring a reduction in susceptibility ranging from 2.4 to 19.4-fold for sofosbuvir[2]. The fact that this key resistance mutation has a lesser impact on this compound's activity highlights its robust resistance profile.
Data on other nucleoside analogues, such as mericitabine, also point to the S282T mutation as the principal mechanism of resistance[2]. The development of balapiravir was discontinued due to toxicity, and no significant resistance was observed in its early clinical trials[3].
| Nucleoside Analogue | Primary Resistance-Associated Substitution(s) | Fold-Change in EC50 (in vitro) | Viral Fitness of Resistant Variant |
| This compound | Minimal changes observed; cross-resistance from S282T is low. | < 3-fold (viral escape); 3-fold (against S282T)[1] | Not significantly impacted in observed escape variants. |
| Sofosbuvir | S282T | 2.4 to 19.4-fold[4] | Significantly reduced. |
| Mericitabine | S282T | Not specified in detail, but S282T is the primary RAS. | Reduced to ~15% of wild-type.[2] |
| Balapiravir | No significant resistance observed in early trials. | Not applicable. | Not applicable. |
Mechanism of Action and Resistance Pathway
This compound is a prodrug that is metabolized within hepatocytes to its active triphosphate form. This active metabolite mimics the natural nucleotide substrates of the HCV NS5B polymerase. When the polymerase incorporates the this compound triphosphate into the growing viral RNA strand, it leads to chain termination, thus preventing the completion of viral RNA synthesis.
Experimental Protocols
The assessment of antiviral resistance is a multi-step process involving in vitro selection of resistant variants followed by genotypic and phenotypic characterization.
In Vitro Resistance Selection in Cell Culture
This protocol is designed to select for HCV variants with reduced susceptibility to a given antiviral agent.
Materials:
-
HCV replicon-harboring Huh-7.5 cells (e.g., genotype 1b)
-
Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum and G418 (for replicon maintenance)
-
Nucleoside analogues (this compound, Sofosbuvir) at various concentrations
-
Cell culture plates and flasks
-
CO2 incubator
Procedure:
-
Seed HCV replicon-harboring cells in cell culture plates at a low density.
-
Add the nucleoside analogue to the culture medium at a starting concentration equivalent to the EC50 value.
-
Culture the cells in a CO2 incubator at 37°C.
-
Passage the cells every 3-5 days. With each passage, the concentration of the nucleoside analogue can be gradually increased (e.g., 2-fold increments).
-
Monitor the cells for signs of viral breakthrough, such as an increase in reporter gene expression (if using a reporter replicon) or HCV RNA levels (as determined by RT-qPCR).
-
Once viral breakthrough is confirmed, expand the resistant cell population.
-
Harvest the cells and isolate the total RNA for subsequent genotypic and phenotypic analysis.
Genotypic Analysis: Site-Directed Mutagenesis and Sequencing
Genotypic analysis is performed to identify the specific mutations in the NS5B gene that are responsible for resistance.
Materials:
-
Isolated viral RNA from resistant cells
-
Reverse transcriptase and PCR reagents
-
Primers specific for the HCV NS5B region
-
DNA sequencing services or equipment
-
Site-directed mutagenesis kit
-
Wild-type HCV replicon plasmid DNA
Procedure:
-
Perform reverse transcription-polymerase chain reaction (RT-PCR) on the isolated viral RNA to amplify the NS5B coding region.
-
Sequence the amplified NS5B DNA to identify any amino acid substitutions compared to the wild-type sequence.
-
To confirm that an identified substitution is responsible for resistance, introduce the mutation into a wild-type HCV replicon plasmid using a site-directed mutagenesis kit.
-
Transfect the mutated replicon DNA into naive Huh-7.5 cells to generate a cell line harboring the specific resistance mutation.
Phenotypic Analysis: HCV Replicon Assay
This assay is used to quantify the level of resistance conferred by a specific mutation.
Materials:
-
Huh-7.5 cells harboring either wild-type or mutant HCV replicons
-
96-well plates
-
Serial dilutions of the nucleoside analogues
-
Reagents for quantifying HCV replication (e.g., luciferase assay reagents for reporter replicons, or RT-qPCR reagents for HCV RNA quantification)
Procedure:
-
Seed the wild-type and mutant replicon cells in separate 96-well plates.
-
Add serial dilutions of the nucleoside analogue to the wells.
-
Incubate the plates for 72 hours.
-
Quantify the level of HCV replication in each well.
-
Calculate the EC50 value for each compound against both the wild-type and mutant replicons. The fold-change in EC50 is determined by dividing the EC50 of the mutant by the EC50 of the wild-type.
Conclusion
The available in vitro data strongly suggest that this compound possesses a high barrier to resistance, a characteristic it shares with sofosbuvir. The primary resistance mutation for sofosbuvir, S282T, has a minimal impact on the activity of this compound. This favorable resistance profile, coupled with its potent antiviral activity, underscores the potential of this compound as a valuable component in future combination therapies for the treatment of chronic hepatitis C, particularly in patient populations where drug resistance is a concern. Further clinical studies are necessary to fully elucidate the in vivo resistance profile of this compound.
References
- 1. Cell Culture Studies of the Efficacy and Barrier to Resistance of Sofosbuvir-Velpatasvir and Glecaprevir-Pibrentasvir against Hepatitis C Virus Genotypes 2a, 2b, and 2c - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to mericitabine, a nucleoside analogue inhibitor of HCV RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Infrequent development of resistance in genotype 1-6 hepatitis C virus-infected subjects treated with sofosbuvir in phase 2 and 3 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling of Uprifosbuvir for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like Uprifosbuvir is paramount. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
This compound is an investigational antiviral agent.[1][2] A key safety finding from its Safety Data Sheet (SDS) is that it is classified as not a hazardous substance or mixture.[3] While this classification suggests a lower risk profile, adherence to standard laboratory safety protocols is crucial throughout its handling lifecycle.
Personal Protective Equipment (PPE) and Handling
Even with a non-hazardous classification, a baseline of personal protective equipment should be utilized to minimize any potential for exposure and to instill a culture of safety. The following table outlines the recommended PPE for handling this compound in a research setting.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting | Laboratory Coat, Safety Glasses with side shields, Nitrile Gloves |
| Solution Preparation | Laboratory Coat, Safety Glasses with side shields, Nitrile Gloves |
| In-vitro/In-vivo Dosing | Laboratory Coat, Safety Glasses with side shields, Nitrile Gloves |
| General Laboratory Handling | Laboratory Coat, Safety Glasses with side shields, Nitrile Gloves |
Emergency Procedures: Immediate Actions
In the event of accidental exposure to this compound, the following first aid measures should be taken immediately as outlined in the Safety Data Sheet.[3]
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Rinse skin thoroughly with water. If irritation persists, seek medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention immediately. |
This compound Handling Workflow
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting, from receiving to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
